(±)11(12)-EET methyl ester
Description
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-10-13-16-19-20(24-19)17-14-11-8-7-9-12-15-18-21(22)23-2/h7,9-11,13-14,19-20H,3-6,8,12,15-18H2,1-2H3/b9-7-,13-10-,14-11-/t19-,20+/m1/s1 |
InChI Key |
DHUPCTVGLDZJCY-AFRPMPIESA-N |
SMILES |
CCCCC/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCC(OC)=O |
Synonyms |
(±)11,12-EpETrE methyl ester |
Origin of Product |
United States |
Foundational & Exploratory
11,12-Epoxyeicosatrienoic Acid Methyl Ester: Technical Guide to Physiological Mechanisms and Experimental Application
Topic: 11,12-Epoxyeicosatrienoic Acid Methyl Ester Physiological Effects Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Molecule Profile[1]
11,12-Epoxyeicosatrienoic acid methyl ester (11,12-EET methyl ester) is the esterified, cell-permeable derivative of the bioactive lipid mediator 11,12-EET.[1] While endogenous 11,12-EET is a potent endothelium-derived hyperpolarizing factor (EDHF) and anti-inflammatory agent, its experimental use is limited by chemical instability and rapid metabolism.
The methyl ester variant serves two critical roles in research:
-
Stable Storage Form: It resists autoxidation and polymerization better than the free acid.
-
Prodrug/Delivery Vehicle: Its lipophilicity facilitates rapid membrane permeation.[2] Once intracellular, ubiquitous cytosolic esterases hydrolyze the ester bond, liberating the bioactive free acid (11,12-EET).
Critical Distinction: In acute surface-receptor assays (e.g., patch-clamp electrophysiology), the methyl ester may act as a negative control due to lack of direct receptor binding.[2] In phenotypic assays (e.g., proliferation, migration), it acts as a potent agonist following intracellular hydrolysis.[2]
Chemical Profile
| Property | Specification |
| Systematic Name | (±)-11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid, methyl ester |
| Molecular Formula | C₂₁H₃₄O₃ |
| Molecular Weight | 334.5 g/mol |
| Solubility | Ethanol (>50 mg/ml), DMSO (>50 mg/ml), DMF (>50 mg/ml) |
| Stability | ≥1 year at -20°C (in solvent) |
| Primary Target | Prodrug for 11,12-EET (activates BKCa, TRPV4, PPARγ) |
Physiological Mechanisms[3]
The physiological effects of 11,12-EET methyl ester are driven by its conversion to 11,12-EET. The free acid acts through three primary axes: vascular tone regulation, anti-inflammatory signaling, and cytoprotection.
Vascular Tone & Hyperpolarization (The EDHF Pathway)
11,12-EET is a primary candidate for the Endothelium-Derived Hyperpolarizing Factor (EDHF).[2]
-
Mechanism: It activates Large-conductance Ca²⁺-activated K⁺ channels (BKCa ) on vascular smooth muscle cells (VSMCs).[2]
-
Signaling Cascade:
-
11,12-EET binds to a Gs-coupled receptor (putative) on the VSMC surface.[2]
-
Activation of Adenylyl Cyclase increases cAMP.
-
Protein Kinase A (PKA) phosphorylates the BKCa channel.[2]
-
Result: K⁺ efflux hyperpolarizes the membrane, closing Voltage-Dependent Calcium Channels (VDCCs), reducing intracellular Ca²⁺, and causing vasodilation.
-
Anti-Inflammatory Action (Endothelial Activation)
11,12-EET potently inhibits cytokine-induced endothelial activation, a critical step in atherosclerosis.[2]
-
Effect: Prevents the nuclear translocation of NF-κB subunits (p65/p50).[2]
-
Outcome: Downregulation of adhesion molecules VCAM-1 , ICAM-1 , and E-selectin , reducing leukocyte rolling and adhesion to the vessel wall.
Angiogenesis & Fibrosis[1][5]
-
Angiogenesis: Promotes endothelial cell proliferation and tube formation via the PI3K/Akt and MAPK pathways.
-
Anti-Fibrotic: Antagonizes TGF-β1 signaling in fibroblasts, preventing the differentiation of fibroblasts into myofibroblasts (key in pulmonary and renal fibrosis).[2]
Visualization: Metabolic Activation & Signaling[1]
The following diagram illustrates the "Prodrug" mechanism of the methyl ester and the subsequent signaling pathways of the active free acid.
Caption: Metabolic activation of 11,12-EET methyl ester to the active free acid and downstream signaling.[2]
Experimental Protocols & Workflows
Reconstitution & Storage[1]
-
Solvent: Dissolve the methyl ester in anhydrous Ethanol or DMSO. Avoid aqueous buffers for stock solutions to prevent premature hydrolysis or precipitation.[2]
-
Concentration: Prepare a 10 mM stock solution.
-
Storage: Aliquot into amber glass vials (to protect from light) and purge with argon or nitrogen gas to prevent oxidation. Store at -80°C (preferred) or -20°C.
-
Handling: Avoid plasticware where possible, as lipophilic EETs can adsorb to plastic surfaces. Use glass Hamilton syringes.
In Vitro Cell Culture Protocol (Long-Term Assay)
Use this protocol for proliferation, migration, or gene expression assays (24-48 hours).[2]
-
Preparation: Dilute the 10 mM stock into serum-free media to reach a final concentration of 1–10 µM.
-
Note: Ensure final organic solvent concentration (DMSO/EtOH) is <0.1%.[2]
-
-
Treatment: Add directly to cells.[2] Intracellular esterases will convert the ester to the free acid within 30–60 minutes.
-
sEH Inhibition (Critical Step): To maintain bioactive levels of 11,12-EET, co-treat cells with a soluble epoxide hydrolase inhibitor (e.g., AUDA or TPPU at 1–10 µM).[2] Without this, the liberated 11,12-EET is rapidly degraded to inactive 11,12-DHET.
-
Control: Use a vehicle control (DMSO/EtOH) and, if available, the inactive metabolite 11,12-DHET to prove specificity.
Acute Hydrolysis Protocol (For Patch Clamp/Rapid Assays)
Use this if immediate receptor binding is required and you cannot wait for intracellular metabolism.[2]
-
Saponification: Mix 100 µg of 11,12-EET methyl ester with 200 µL of 0.1 M NaOH (in 50% methanol/water).
-
Incubation: Incubate at 37°C for 2 hours or room temperature overnight.
-
Neutralization: Neutralize with equimolar HCl or dilute into a large volume of buffered physiological saline (e.g., Krebs buffer) immediately before use.[2]
-
Validation: Verify hydrolysis by TLC or LC-MS if precise concentration is critical.
Comparative Data: Ester vs. Free Acid vs. Metabolite
The table below summarizes why the methyl ester is used and the importance of preventing sEH-mediated degradation.
| Feature | 11,12-EET Methyl Ester | 11,12-EET (Free Acid) | 11,12-DHET (Metabolite) |
| Cell Permeability | High (Lipophilic) | Moderate | Low |
| Storage Stability | High (>1 year) | Low (Oxidation prone) | High |
| Receptor Binding | Negligible (Prodrug) | High Affinity (nM range) | Negligible |
| Vasodilator Potency | High (after hydrolysis) | High (Direct) | Inactive/Weak |
| sEH Susceptibility | Resistant (until hydrolyzed) | Rapidly Degraded | End Product |
References
-
Campbell, W. B., et al. (1996).[2] "11,12-Epoxyeicosatrienoic acid closes voltage-dependent Ca2+ channels in vascular smooth muscle cells."[2] American Journal of Physiology-Heart and Circulatory Physiology. Link[2]
-
Node, K., et al. (1999).[2][3] "Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids." Science. Link[2]
-
Fleming, I. (2007).[2][4] "Epoxyeicosatrienoic acids, cell signaling and angiogenesis." Prostaglandins & Other Lipid Mediators.[2][3] Link[2]
-
Spector, A. A., & Norris, A. W. (2007).[2] "Action of epoxyeicosatrienoic acids on cellular function." American Journal of Physiology-Cell Physiology. Link[2]
-
Imig, J. D. (2012).[2] "Epoxyeicosatrienoic acids and cardiovascular diseases: novel mechanisms and potential therapeutic targets." Cardiovascular & Hematological Disorders-Drug Targets. Link
Sources
Methodological & Application
Protocol for hydrolyzing (±)11(12)-EET methyl ester to free acid
Topic: Protocol for hydrolyzing (±)11(12)-EET methyl ester to free acid Content Type: Application Note and Protocol
Application Note & Protocol | Version 2.1
Abstract
(±)11(12)-Epoxyeicosatrienoic acid (11(12)-EET) is a potent lipid mediator derived from arachidonic acid via cytochrome P450 epoxygenases.[1] While the methyl ester form is preferred for stability during storage and transport, biological assays (e.g., ion channel modulation, vasodilation studies) typically require the free acid form to bind cellular receptors. This protocol details the controlled saponification of (±)11(12)-EET methyl ester. The methodology prioritizes the preservation of the labile epoxide ring, which is highly susceptible to acid-catalyzed ring opening, by utilizing a mild alkaline hydrolysis followed by a pH-controlled extraction at low temperature.
Scientific Background & Mechanistic Logic
The Chemical Challenge
The structural integrity of 11(12)-EET hinges on two functional groups with opposing stability requirements:
-
Methyl Ester: Requires basic conditions (OH⁻) to hydrolyze to the carboxylate.
-
Epoxide Ring: Highly sensitive to acidic conditions. At pH < 4, the epoxide ring opens rapidly to form the corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), which is often biologically inactive or possesses distinct properties.
The Solution: Kinetic Control
To successfully isolate the free acid, we must navigate a narrow pH window. The pKa of the EET carboxylic acid is approximately 4.8.
-
Hydrolysis Phase: We use Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a water-miscible organic solvent. LiOH is often preferred for its milder cation effect, though dilute NaOH is standard.
-
Extraction Phase: We acidify just enough (pH ~5.0–5.5) to protonate a significant fraction of the carboxylate for organic extraction, or acidify to pH 4.0 with immediate extraction at 4°C to kinetically outrun the degradation reaction.
Materials & Equipment
Reagents
| Reagent | Grade/Spec | Purpose |
| (±)11(12)-EET Methyl Ester | >98% Purity | Starting Material |
| Lithium Hydroxide (LiOH) | 1 M Aqueous Soln. | Hydrolysis Base (Milder) |
| Sodium Hydroxide (NaOH) | 1 M Aqueous Soln. | Hydrolysis Base (Alternative) |
| Methanol (MeOH) | HPLC Grade | Co-solvent |
| Ethanol (EtOH) | Absolute | Storage Solvent |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 0.2 M Aqueous Soln. | Buffering/Acidification |
| Acetic Acid | Dilute (1 M) | Alternative Acidification |
| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction Solvent |
| Nitrogen (N₂) or Argon | High Purity | Inert Atmosphere |
Equipment
-
Class A Glass Vials (Amberized to prevent UV degradation)
-
Rotary Evaporator or Nitrogen Blow-down Station
-
pH Meter (Micro-probe recommended) or narrow-range pH strips (pH 4–7)
-
Ice bath (0°C)
Experimental Protocol
Phase 1: Preparation
-
Inert Environment: All steps should ideally be performed under a gentle stream of Nitrogen or Argon. Oxygen is the enemy of polyunsaturated fatty acids (PUFAs).
-
Solvent Evaporation: If the starting material is supplied in ethanol (standard from suppliers like Cayman Chemical), evaporate the solvent under N₂ gas to yield the neat oil.
-
Note: Do not dry to complete "bone dryness" for extended periods; a thin film of oil is susceptible to oxidation. Proceed immediately.
-
Phase 2: Hydrolysis Reaction
-
Dissolution: Redissolve the 11(12)-EET methyl ester in Methanol (or THF).
-
Ratio: Use approximately 100 µL of Methanol per 100 µg of lipid.
-
-
Base Addition: Add 1 M LiOH (or NaOH) to the solution.
-
Stoichiometry: Target a 2:1 to 5:1 molar excess of base to ester.
-
Volume Guide: For 100 µg of EET methyl ester, add ~25–50 µL of 1 M LiOH.
-
Final Solvent Composition: Aim for roughly 50:50 MeOH:Water. Add water if necessary to adjust.
-
-
Incubation:
-
Temperature: Room Temperature (20–25°C).
-
Time: 2–4 hours.
-
Monitoring: If available, spot a small aliquot on TLC (Silica) or run LC-MS to confirm disappearance of the ester peak.
-
Phase 3: The Critical Workup (pH Controlled Extraction)
This is the step where most errors occur. Work quickly and keep samples on ice.
-
Cooling: Place the reaction vial in an ice bath (0°C).
-
Acidification:
-
Preferred Method: Add 0.2 M NaH₂PO₄ buffer (pH ~4.5) dropwise.
-
Target pH: Adjust the pH of the aqueous solution to 5.0 – 5.5 .
-
Why? At pH 5.5, enough of the acid is protonated (equilibrium) to be extracted into the organic phase, but the acidity is low enough that epoxide hydrolysis is negligible over the short extraction time.
-
Warning: Do NOT use strong mineral acids (HCl) or drop the pH below 3.0.
-
-
Extraction:
-
Add Ethyl Acetate (2x volume of the aqueous phase).
-
Vortex gently for 30 seconds.
-
Centrifuge (low speed) to separate phases.
-
Collect the upper organic layer (containing the Free Acid) into a fresh, amber glass vial.
-
Repeat: Perform the extraction 2 more times to maximize yield.
-
-
Washing (Optional): Wash the combined organic phase once with a small volume of brine (saturated NaCl) to remove residual water/base.
-
Drying: Pass the organic phase through a small column of anhydrous Sodium Sulfate (Na₂SO₄) or add granular Na₂SO₄ directly to the vial, vortex, and decant.
Phase 4: Concentration & Storage
-
Evaporation: Evaporate the Ethyl Acetate under a gentle stream of N₂.
-
Reconstitution: Immediately dissolve the residue in Ethanol (or DMSO for cell culture).
-
Concentration: Typical stock concentration is 100 µg/mL to 1 mg/mL.
-
-
Storage: Store at -80°C under Argon.
-
Shelf Life: Use within 1 month for optimal activity.
-
Workflow Visualization
Caption: Step-by-step workflow emphasizing the critical temperature and pH control points required to preserve the epoxide ring.
Troubleshooting & Critical Control Points
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete Hydrolysis | Increase reaction time to 6 hours or ensure MeOH is fresh (anhydrous MeOH slows hydrolysis; water is needed). |
| Degradation (Diol Formation) | pH too low during workup | Stop using HCl. Use Phosphate buffer or dilute Acetic acid. Ensure pH > 4.5. |
| Degradation (Oxidation) | Exposure to Air | Keep all solvents degassed. Maintain N₂ blanket. Add BHT (0.01%) if compatible with assay. |
| Phase Separation Issues | Emulsion formation | Add brine (sat. NaCl) to the aqueous phase to force separation. |
References
-
Cayman Chemical. (±)11(12)-EET Methyl Ester Product Information.Link
-
Zeldin, D. C., et al. (1995).[2] "Regioselective hydration of epoxyeicosatrienoic acids by cytosolic epoxide hydrolase." Journal of Biological Chemistry, 270(31), 18437-18444. Link
- Falck, J. R., et al. (1990). "Epoxyeicosatrienoic acids: synthesis and biological activity." Tetrahedron Letters, 31(8), 1109-1112.
-
Spector, A. A., & Norris, A. W. (2007). "Action of epoxyeicosatrienoic acids on cellular function." American Journal of Physiology-Cell Physiology, 292(3), C996-C1012. Link
-
Imig, J. D. (2012). "Epoxyeicosatrienoic acids and 20-hydroxyeicosatetraenoic acid on endothelial and vascular function." Advances in Pharmacology, 64, 107-146. Link
Sources
How to prepare (±)11(12)-EET methyl ester stock solution
Application Note: Optimization of (±)11(12)-EET Methyl Ester Stock Preparation and Handling
Executive Summary
This guide details the precision handling, solubilization, and storage of (±)11(12)-Epoxyeicosatrienoic acid methyl ester (11(12)-EET methyl ester).[1] While 11(12)-EET is a potent endothelium-derived hyperpolarizing factor (EDHF) critical for vascular tone regulation, its epoxide ring is chemically labile, and its hydrophobic nature presents solubility challenges in aqueous media.[1]
This protocol utilizes the methyl ester derivative, which offers enhanced stability and cell permeability compared to the free acid. However, successful application requires strict adherence to inert gas handling to prevent oxidative degradation and precise solvent exchange techniques to avoid precipitation.
Critical Material Properties & Solubility Profile
Before uncapping the vial, understand the physical limitations of the lipid. 11(12)-EET methyl ester is a hydrophobic lipid. Direct addition to aqueous buffers without an intermediate solvent will result in micellar aggregation or precipitation, rendering biological data invalid.
| Solvent System | Solubility Limit | Physiological Compatibility | Usage Case |
| Ethanol | ~50 mg/mL | Moderate (Cells tolerate <0.5%) | Primary Storage. Best for -80°C storage.[1] |
| DMSO | ~50 mg/mL | High (Cells tolerate <0.1%) | Working Stock. Best for cell culture spikes.[1] |
| DMF | ~50 mg/mL | Low (Toxic to sensitive cells) | Specialized chemical synthesis only.[1] |
| PBS (pH 7.2) | < 1 mg/mL* | High | Final Assay Buffer. Unstable >24hrs.[1][2] |
> Note: While theoretically soluble at 1 mg/mL in PBS, "crash-out" (precipitation) is common at concentrations >100 µM if mixing is inefficient.[1]
Protocol A: Solvent Exchange & Stock Concentration
Objective: Convert the supplied ethanolic solution into a high-concentration DMSO stock for biological assays.
The Challenge: Vendors typically supply this lipid in ethanol. For many cell assays, DMSO is preferred due to lower volatility and better miscibility in culture media. The Risk: Rotary evaporation or heat will degrade the epoxide ring.
Step-by-Step Methodology
-
Preparation of Inert Environment:
-
Evaporation (The "Cold" Method):
-
Place the supplier vial (containing 11(12)-EET methyl ester in ethanol) under the nitrogen stream.[1][3][4]
-
Evaporate the ethanol until the solvent is just gone. You will see a thin, oily film at the bottom.
-
CRITICAL STOP: Do not over-dry (bone dry) for extended periods, as this promotes oxidation.[1] Do not apply heat.
-
-
Reconstitution:
-
Immediately add high-grade anhydrous DMSO to the vial.
-
Calculation Example: If the vial contains 100 µg of lipid, add 10 µL of DMSO to achieve a 10 mg/mL (approx. 30 mM) stock solution.
-
Vortex gently for 10 seconds. Ensure the solvent washes the sides of the vial.
-
-
Self-Validation Check:
-
Hold the vial up to a light source. The solution must be optically clear. Any turbidity indicates incomplete solubilization or water contamination in the DMSO.
-
-
Storage (Aliquotting):
-
Do not store the bulk stock. Repeated freeze-thaw cycles degrade the epoxide.
-
Aliquot into amber glass vials (preferred) or high-quality polypropylene tubes.
-
Purge the headspace of each aliquot with Nitrogen/Argon before capping.
-
Store at -80°C. Stable for ≥1 year.
-
Protocol B: Aqueous Dilution for Cell Culture
Objective: Deliver the lipid to cells without precipitation.
The Mechanism: The methyl ester is a prodrug. Once it crosses the cell membrane, intracellular esterases hydrolyze it into the active free acid form.
-
Prepare Intermediate Dilution:
-
Dilute the DMSO stock 1:1000 into the culture medium immediately before use.
-
Technique: Place the pipette tip containing the lipid stock submerged into the stirring media and eject rapidly. Do not drop the lipid on top of the media surface.
-
-
Final Concentration Verification:
-
Target final solvent concentration: <0.1% DMSO.
-
Target lipid concentration: Typically 1–10 µM for signaling assays.
-
Visualizing the Workflow & Biological Fate
Figure 1: Preparation Workflow
A logical flow to prevent oxidation and precipitation during handling.
Caption: Critical path for solvent exchange. Nitrogen purging at the evaporation and aliquoting stages is the primary control point for stability.
Figure 2: Biological Activation Pathway
Understanding why the Methyl Ester is used and how it becomes active.
Caption: The methyl ester acts as a prodrug.[1] Intracellular esterases convert it to the active free acid, which is eventually inactivated by Soluble Epoxide Hydrolase (sEH).
References
-
Cayman Chemical. (±)11(12)-EET methyl ester Product Information & Data Sheet. Retrieved from [1]
-
Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012.[1] Link[1]
-
Imig, J. D. (2012).[1] Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link
-
PubChem. 11,12-EET methyl ester Compound Summary. National Library of Medicine. Link
Sources
Application Notes & Protocols: Utilizing (±)11(12)-EET Methyl Ester in Cell Culture Media
Part 1: Foundational Concepts & Strategic Overview
Introduction to Epoxyeicosatrienoic Acids (EETs)
Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] These molecules, including the 11,12-EET regioisomer, are potent biological mediators involved in a plethora of physiological processes. They are considered endothelium-derived hyperpolarizing factors (EDHFs), contributing to vasodilation, and possess significant anti-inflammatory, pro-angiogenic, and anti-fibrotic properties.[1][2][3] In cellular systems, EETs can activate a range of downstream signaling pathways, making them a key area of investigation for cardiovascular diseases, inflammation, and tissue repair.[4]
The Role and Rationale of Methyl Esterification
(±)11(12)-EET is biologically active as a free carboxylic acid. However, the free acid can be less stable for long-term storage and may present challenges with cellular uptake in certain experimental contexts. The methyl ester form, (±)11(12)-EET methyl ester, serves as a more stable precursor.[5] This esterified version is designed for enhanced stability during storage and is readily hydrolyzed by intracellular esterases to release the active, free acid form within the cell. This strategy ensures a more consistent and reliable delivery of the active compound to its intracellular targets. It is important to note that the methyl ester itself may have reduced or no activity at certain receptors until it is hydrolyzed.[6]
Biological Mechanism of Action
Once de-esterified intracellularly, 11,12-EET exerts its effects through multiple signaling cascades. A primary mechanism involves the activation of large-conductance Ca2+-activated potassium channels (BKCa), leading to hyperpolarization and relaxation of vascular smooth muscle cells.[7][8] This action is often mediated by a G-protein coupled receptor (GPCR), specifically involving the Gαs subunit, which can lead to the activation of Protein Kinase A (PKA).[4][8][9]
Furthermore, 11,12-EET is known to modulate key signaling pathways involved in cell growth, survival, and inflammation, including:
-
PI3K/Akt/eNOS Pathway: Promotes cell survival and nitric oxide production, contributing to neovasculogenesis.[10]
-
ERK1/2 Pathway: Involved in cell proliferation and differentiation.[10]
-
NF-κB Pathway: 11,12-EET can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, thereby exerting potent anti-inflammatory effects.[4][11]
-
TGF-β/Smad Pathway: It has been shown to suppress TGF-β1-induced pro-fibrotic signaling.[3]
Part 2: Essential Handling & Stock Preparation
Critical Consideration: Compound Stability and Storage
Lipids, particularly those with epoxide moieties like EETs, are susceptible to degradation through oxidation and hydrolysis. The methyl ester form enhances stability, but proper handling remains paramount for experimental reproducibility.
-
Storage: The compound, typically supplied in an organic solvent like ethanol, must be stored under inert gas (argon or nitrogen) at -20°C or lower.[5][12] Long-term stability of at least two years can be expected under these conditions.[5][13][14]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound, which can facilitate hydrolysis. Minimize exposure to air and light.
Table 1: Storage and Handling Recommendations for (±)11(12)-EET Methyl Ester
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C | Minimizes chemical degradation and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the epoxide and unsaturated bonds. |
| Formulation | Supplied in Ethanol | Ethanol is a suitable solvent that is easily evaporated.[5] |
| Stability | ≥ 2 years (at -20°C) | Ensures compound integrity over long-term storage.[5] |
| Handling | Warm to RT before opening, minimize air/light exposure | Prevents condensation and subsequent hydrolysis; reduces photo-oxidation. |
Protocol: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a primary stock solution. All manipulations should be performed in a sterile biological safety cabinet.
Materials:
-
(±)11(12)-EET methyl ester in ethanol (e.g., from Cayman Chemical, Item No. 50510)[5]
-
Anhydrous, sterile dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Inert gas source (e.g., argon or nitrogen)
Procedure:
-
Solvent Evaporation (if necessary): If the compound is supplied in ethanol and a different solvent is desired for the stock (e.g., DMSO), the original solvent must be removed. Under a gentle stream of sterile nitrogen gas, evaporate the ethanol until a thin film or residue of the lipid remains. Do not over-dry.
-
Reconstitution: Immediately add the desired volume of sterile, anhydrous DMSO or ethanol to the vial to achieve a high-concentration stock (e.g., 10-50 mg/mL).[5] For example, to make a 10 mg/mL stock from 100 µg of compound, add 10 µL of solvent.
-
Solubilization: Vortex gently for 1-2 minutes until the lipid is fully dissolved.
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, single-use aliquots in amber or foil-wrapped tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Blanket the headspace of each aliquot tube with inert gas before capping tightly.
-
Store immediately at -20°C or -80°C.
-
Part 3: Application in Cell Culture
Principle: Achieving Bioavailability in Aqueous Media
Lipids like (±)11(12)-EET methyl ester have poor solubility in aqueous cell culture media.[5] Therefore, a multi-step dilution process is required to prevent precipitation and ensure consistent delivery to the cells. The final concentration of the organic solvent (e.g., DMSO) in the culture medium must be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity.
Workflow: From Stock Solution to Cell Dosing
The following diagram illustrates the validated workflow for preparing and applying (±)11(12)-EET methyl ester to cell cultures.
Caption: Workflow for preparing and dosing cell cultures with (±)11(12)-EET methyl ester.
Protocol: Dosing Adherent Cells in Culture
This protocol provides a step-by-step method for treating cells with the compound.
Materials:
-
High-concentration stock solution of (±)11(12)-EET methyl ester
-
Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Cultured cells ready for treatment
-
Vehicle control (e.g., DMSO or ethanol at the same final concentration)
Procedure:
-
Prepare Intermediate Dilution: Thaw a single aliquot of the primary stock solution. Perform a large initial dilution (e.g., 1:1000 or greater) into serum-free medium or PBS. For example, add 1 µL of a 10 mM stock to 999 µL of medium to get a 10 µM intermediate solution. Vortex immediately and vigorously to disperse the lipid. Causality: This step is critical to prevent the lipid from precipitating out of solution when introduced to the aqueous environment.
-
Prepare Final Working Solution: From the intermediate dilution, perform serial dilutions in complete (serum-containing) culture medium to create a working solution that is 10 times the desired final concentration (a 10X stock).
-
Cell Treatment:
-
Aspirate the old medium from your cell culture plates.
-
Add fresh, pre-warmed complete medium to the cells.
-
Add 1/10th of the total culture volume from your 10X working solution to achieve the final desired concentration. For example, add 100 µL of a 10 µM working solution to 900 µL of medium in a well to achieve a final concentration of 1 µM.
-
Gently swirl the plate to ensure even distribution.
-
-
Vehicle Control: Prepare a parallel control culture where cells are treated with an equivalent volume of the vehicle (the solvent used for the stock solution, diluted in the same manner as the compound). This is essential to confirm that any observed effects are due to the compound and not the solvent.
-
Incubation: Return the plates to the incubator for the desired treatment period (typically ranging from minutes for acute signaling events to 48 hours for proliferation or differentiation assays).
Table 2: Example Working Concentrations for In Vitro Assays
| Assay Type | Cell Type | Typical Concentration Range | Rationale / Reference |
| Vasodilation / KCa Channel Activation | Vascular Smooth Muscle Cells | 1 nM - 1 µM | EETs produce half-maximal relaxation at ~1 µmol/L in coronary arteries.[2][8] |
| Angiogenesis (Tube Formation) | Human Endothelial Cells (HUVECs) | 100 nM - 1 µM | Stimulates endothelial cell migration and tube formation.[7] |
| Anti-inflammatory (NF-κB Inhibition) | Endothelial Cells, Monocytes | 100 nM - 10 µM | Inhibits cytokine-induced expression of adhesion molecules.[11] |
| Anti-fibrotic (Smad Signaling) | Lung Fibroblasts (MRC-5) | 1 µM - 10 µM | Suppresses TGF-β1-induced phosphorylation of Smad2/3.[3] |
Part 4: Validating Cellular Response & Signaling
Key Signaling Pathways Activated by 11,12-EET
The following diagram outlines the primary signaling cascades initiated by 11,12-EET following its intracellular release.
Caption: Simplified signaling pathways activated by 11,12-EET.
Example Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the pro-angiogenic potential of (±)11(12)-EET methyl ester.
Background: Angiogenesis, the formation of new blood vessels, is a critical process that 11,12-EET is known to promote.[7] This protocol uses an in vitro model where endothelial cells (like HUVECs) are cultured on a basement membrane extract (Matrigel), and their ability to form capillary-like structures (tubes) is quantified.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel Basement Membrane Matrix
-
24-well or 48-well cell culture plates, pre-chilled
-
Endothelial Cell Growth Medium (EGM-2)
-
(±)11(12)-EET methyl ester working solutions (and vehicle control)
-
Calcein AM stain (for visualization)
-
Fluorescence microscope with imaging software
Procedure:
-
Plate Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add an appropriate volume of Matrigel to each well of a pre-chilled 24-well plate (e.g., 250 µL/well). Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of (±)11(12)-EET methyl ester (e.g., 0.1 µM, 1 µM) or vehicle control.
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel (e.g., 5 x 10^4 cells per well). Incubate at 37°C, 5% CO2 for 4-12 hours.
-
Visualization and Analysis:
-
Carefully remove the medium and wash with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Capture images using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from treated groups to the vehicle control. A significant increase in tube formation indicates a pro-angiogenic effect.[7][10]
-
Part 5: Troubleshooting & Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cellular Response | Compound Degradation: Improper storage, repeated freeze-thaw cycles, exposure to air/light. | Always use fresh aliquots stored under inert gas at -80°C. Prepare working solutions immediately before use. |
| Inefficient Hydrolysis: The specific cell line may have low intracellular esterase activity. | Increase incubation time. As a control, test the free acid form of 11,12-EET to confirm the pathway is responsive in your cell model. | |
| Incorrect Concentration: The concentration used may be outside the optimal range for the specific cell type and assay. | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. | |
| High Variability Between Replicates | Compound Precipitation: Poor solubility in the aqueous medium due to insufficient initial dilution of the stock solution. | Ensure the primary stock is diluted at least 1:1000 in serum-free media with vigorous vortexing before adding to the final culture medium. |
| Inconsistent Cell Health: Cells were overgrown, at too high a passage number, or stressed. | Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase. Standardize all cell culture procedures.[15] | |
| Apparent Cytotoxicity | Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high (>0.5%). | Ensure the final solvent concentration in the culture medium is ≤0.1%. Perform a vehicle-only toxicity test to confirm. |
| Compound-Induced Apoptosis: At very high concentrations, some signaling molecules can have off-target effects. | Re-evaluate the dose-response curve. Ensure the observed effect is not simply due to cell death at the highest concentrations. |
Part 6: References
-
Chen, J., et al. (2016). Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells. BioMedicine, 6(3), 16.
-
Chen, J., et al. (2016). Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells. PMC.
-
Pfister, S. L., et al. (1995). Functional Implications of a Newly Characterized Pathway of 11,12-Epoxyeicosatrienoic Acid Metabolism in Arterial Smooth Muscle. Hypertension, 26(4), 651-658.
-
Fleming, I. (2014). The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein. Molecular Pharmacology, 86(3), 318-327.
-
Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. Physiology, 22(1), 124-134.
-
Imig, J. D. (2020). The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS Chemical Biology, 15(6), 1396-1406.
-
Fleming, I. (2014). The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein. PubMed.
-
Kim, H. J., et al. (2021). The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis. Scientific Reports, 11(1), 10344.
-
Cayman Chemical. (n.d.). (±)11(12)-EET methyl ester Product Information. Cayman Chemical.
-
MedchemExpress. (n.d.). 11,12-EET methyl ester-d11. MedchemExpress.com.
-
Kozak, W., et al. (2003). Effect of 11,12-EET on COX-2 activity measured as pmol AA converted to product... ResearchGate.
-
Imig, J. D., et al. (2008). Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels. Microcirculation, 15(2), 137-150.
-
Cayman Chemical. (n.d.). PRODUCT INFORMATION (±)11(12)-EET-d11 methyl ester. Cayman Chemical.
-
Cayman Chemical. (n.d.). (±)11(12)-EET-d11 methyl ester Technical Information. Cayman Chemical.
-
BioGems. (n.d.). 11,12-EET. BioGems.
-
Santa Cruz Biotechnology. (n.d.). (±)11(12)-EET methyl ester. SCBT.
-
ResearchGate. (n.d.). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate.
-
Falck, J. R., et al. (2003). 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries. American Journal of Physiology-Heart and Circulatory Physiology, 284(2), H480-H490.
-
Wikipedia. (n.d.). Epoxyeicosatrienoic acid. Wikipedia.
-
New England Biolabs. (n.d.). Troubleshooting Transformation Reactions. NEB.
-
Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. MilliporeSigma.
-
Promega Corporation. (n.d.). Troubleshooting Cell-based Assays. Promega.
-
Leist, M., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Archives of Toxicology, 93(12), 3319-3327.
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing. CMDC Labs.
Sources
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 11,12-EET [bio-gems.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Hydrolysis: A Technical Guide to Saponification of Lipid Methyl Esters
Application Note: AN-LIP-042
Abstract
The hydrolysis of Fatty Acid Methyl Esters (FAMEs) into free fatty acids (FFAs) is a critical yet often overlooked workflow in lipidomics and drug discovery. While FAMEs are the standard derivative for gas chromatography (GC) analysis and fractionation, they are frequently unsuitable for downstream biological assays (e.g., cell culture treatments) or specific mass spectrometry ionization modes. This guide provides two validated protocols for the saponification of FAMEs: a robust chemical method for high-throughput applications and a gentle enzymatic method for labile lipid species.
Mechanistic Principles & Rationale
The Chemistry of Saponification
Saponification is the base-catalyzed hydrolysis of an ester. Unlike simple neutralization, this reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt (soap), driving the equilibrium forward.
To recover the Free Fatty Acid (FFA) for analysis or biological use, the system must be acidified below the pKa of the fatty acid (typically pKa ≈ 4.8).
Why Saponify FAMEs?
Researchers typically generate FAMEs to increase volatility for GC analysis. However, the "Return Trip" (FAME
-
Purification via Fractionation: FAMEs are fractionated by Silver-Ion HPLC or GC to isolate specific isomers (e.g., separating EPA from DHA). These purified esters must be hydrolyzed to FFAs to be biologically active in cell assays.
-
Toxicity Avoidance: Methyl esters can be toxic to certain cell lines or metabolized differently than free acids.
-
Mass Spectrometry: Negative-mode ESI-MS often detects free fatty acids with higher sensitivity than neutral esters.
Protocol A: High-Throughput Chemical Saponification
Best For: Saturated fats, MUFAs, and standard PUFAs where speed and completeness are prioritized.
Reagents & Equipment[1][2][3][4][5]
-
Base: 1.0 M Potassium Hydroxide (KOH) in 95% Ethanol (Freshly prepared).
-
Acid: 2.0 M Hydrochloric Acid (HCl).
-
Solvents: Hexane (HPLC Grade), Ethanol, Distilled Water.
-
Antioxidant: Butylated hydroxytoluene (BHT), 0.01% w/v in Ethanol.
-
Inert Gas: Nitrogen (
) or Argon. -
Heating Block: Set to 60°C.
Step-by-Step Workflow
-
Sample Solubilization:
-
Dissolve FAME sample (up to 50 mg) in 1.0 mL of Ethanol containing 0.01% BHT.
-
Expert Tip: Pure water is a poor solvent for FAMEs. Ethanol acts as a co-solvent to bridge the hydrophobic FAME and the aqueous base.
-
-
Saponification Reaction:
-
Add 1.0 mL of 1.0 M Ethanolic KOH .
-
Flush the headspace with
for 10 seconds and cap tightly (Teflon-lined cap). -
Incubate at 60°C for 30–60 minutes .
-
Visual Check: The solution should become homogenous (single phase). If oily droplets persist, extend time or add more ethanol.
-
-
Quenching & Acidification:
-
Cool sample to room temperature.[1]
-
Add 1.0 mL of distilled water.
-
Slowly add 1.5 mL of 2.0 M HCl . Vortex gently.
-
Critical Check: Verify pH < 2 using a pH strip. The solution may turn cloudy as FFAs precipitate.
-
-
Extraction:
-
Recovery:
-
Transfer the top hexane layer to a fresh vial.
-
Re-extract the aqueous layer with 2.0 mL Hexane (optional for high yield).
-
Evaporate solvent under
stream. Store at -80°C.
-
Protocol B: Low-Artifact Enzymatic Hydrolysis
Best For: Labile lipids (Epoxides, Conjugated Linoleic Acids, Peroxidized lipids) that degrade under high pH or heat.
Reagents
-
Enzyme: Candida antarctica Lipase B (CALB) immobilized on acrylic resin (e.g., Novozym 435).
-
Buffer: 0.1 M Phosphate Buffer, pH 7.0.
-
Solvent: Acetone or t-Butanol (miscible organic solvents).
Step-by-Step Workflow
-
Reaction Setup:
-
Dissolve FAME (10 mg) in 0.5 mL Acetone.
-
Add 2.0 mL Phosphate Buffer (pH 7.0).
-
Add 20 mg (approx. 10 beads) of Immobilized Lipase.
-
-
Incubation:
-
Incubate at 37°C with rotary shaking (200 rpm) for 4–12 hours.
-
Note: Enzymatic hydrolysis is reversible. High water content (>80%) pushes the equilibrium toward hydrolysis (FFA formation).
-
-
Termination & Extraction:
-
Filter out the enzyme beads (or centrifuge).
-
Acidify the liquid phase to pH 3 with dilute HCl.
-
Extract with Hexane/Ethyl Acetate (1:1) as described in Protocol A.
-
Visualization of Workflows
Figure 1: Comparative Hydrolysis Pathways
The following diagram illustrates the decision tree and workflow for both chemical and enzymatic methods.
Caption: Decision matrix and process flow for converting Fatty Acid Methyl Esters (FAMEs) to Free Fatty Acids (FFAs).
Quality Control & Troubleshooting
Data Summary: Method Comparison
| Parameter | Chemical Saponification (KOH) | Enzymatic Hydrolysis (Lipase) |
| Reaction Time | Fast (30–60 min) | Slow (4–24 hours) |
| Temperature | High (60–80°C) | Physiological (37°C) |
| Completeness | >99% (Irreversible) | ~95% (Equilibrium dependent) |
| Risk of Oxidation | Moderate (Requires | Low |
| Isomerization | Risk of cis-trans shift | Negligible |
| Cost | Low | High (Enzyme cost) |
Troubleshooting Guide
-
Emulsion Formation: If the hexane/water interface is cloudy and won't separate:
-
Add a pinch of NaCl (or use saturated brine instead of water) to increase ionic strength.
-
Centrifuge at higher speed (2,000 x g).
-
-
Incomplete Hydrolysis: Detected by TLC (FAMEs migrate higher than FFAs).
-
Cause: Insufficient water or base.
-
Fix: Ensure water is present (KOH in pure absolute ethanol will not saponify effectively; water is a reactant).
-
-
Sample Oxidation:
-
Always add BHT (0.01%) to solvents.
-
Never evaporate solvents to complete dryness; leave a trace of solvent or store immediately in solvent.
-
References
-
Christie, W.W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The Oily Press.[2] Available at: [Link]
-
American Oil Chemists' Society (AOCS). (2017). Official Method Ca 6b-53: Unsaponifiable Matter.[4][5][6] AOCS.[4][6] Available at: [Link]
-
Warra, A.A. (2015). Transition metal soaps: preparation, properties and applications. Journal of Scientific Research and Reports. Available at: [Link]
Sources
Application Note: Solvent Exchange Protocols for EET Methyl Ester In Vivo Injection
Abstract & Strategic Rationale
Epoxyeicosatrienoic acids (EETs) are potent lipid mediators derived from arachidonic acid via cytochrome P450 epoxygenases.[1] They exhibit significant vasodilatory, anti-inflammatory, and cardioprotective properties. However, their utility in in vivo studies is limited by two factors: rapid degradation by soluble epoxide hydrolase (sEH) and poor solubility in aqueous media.
Why Methyl Esters? Researchers often utilize EET Methyl Esters (EET-Me) rather than free acids for two critical reasons:
-
Stability: The ester group protects the carboxyl terminus, significantly increasing shelf-life and reducing spontaneous oxidation during handling.
-
Membrane Permeability: The uncharged ester crosses biological membranes more efficiently than the ionized free acid. Once in the systemic circulation or tissue, intracellular and plasma esterases hydrolyze the methyl ester back to the biologically active free acid.
The Challenge: EET-Me is supplied in organic solvents (typically ethanol or methyl acetate) to prevent degradation.[1] Direct injection of these solvents causes hemolysis, tissue necrosis, and pain. Furthermore, EET-Me is highly lipophilic; improper solvent exchange results in precipitation, adherence to plasticware, or formation of micro-emulsions that yield inconsistent dosing.[1]
This guide details the Solvent Exchange Protocol required to transition EET-Me from storage solvents to biocompatible vehicles without compromising chemical integrity.
Biological Context & Mechanism[1][2][3]
Understanding the "Prodrug" nature of the Methyl Ester is vital for experimental design. You are injecting a precursor that requires biological activation.
Figure 1: The metabolic trajectory of injected EET Methyl Ester.[1] Note that the ester must be hydrolyzed to the free acid to exert biological effects, while competing with sEH-mediated degradation.
Physicochemical Profile & Solubility Limits
Before beginning, verify your concentration requirements against the solubility limits of EET-Me.
| Solvent / Vehicle | Solubility Limit (Approx.) | Suitability for Injection | Notes |
| Ethanol (Stock) | 50 mg/mL | NO (Toxic) | Storage solvent.[1] Must be evaporated.[2][3][4] |
| DMSO | 50 mg/mL | Low (Irritant) | Use only as co-solvent (<1-5%).[1] |
| PBS (pH 7.2) | ~1 mg/mL | Yes | Risk of precipitation if >1 mg/mL.[1] |
| HP-β-Cyclodextrin | >5 mg/mL | Excellent | Enhances solubility and stability.[1] |
| Lipid Emulsion | High | Good | Mimics endogenous transport.[1] |
Critical Pre-Protocol Considerations
A. Material Selection (The "No Plastic" Rule)
EETs are sticky. They adhere avidly to polypropylene (standard microfuge tubes) and polystyrene.[1]
-
Mandatory: Use Glass vials (borosilicate) for all evaporation and reconstitution steps.[1]
-
Syringes: Use Glass Hamilton syringes (Gastight) for handling stock solutions.[1] Plastic insulin syringes should only be used immediately prior to injection, with zero dwell time.
B. The Nitrogen Stream
Never use heat to evaporate the solvent. Epoxides are thermally labile.[1]
-
Use a gentle stream of high-purity Nitrogen (N2) or Argon.[1]
-
Evaporate until the solvent is just gone. "Bone dry" films left for hours will oxidize.
Protocol A: Standard Aqueous Reconstitution (Low Dose)
Best for: Acute IV/IP injections where final concentration is < 0.5 mg/mL.[1]
Reagents:
-
Sterile PBS (pH 7.4), deoxygenated (sparged with N2 for 15 mins).[1]
Workflow:
-
Aliquot: Transfer the required volume of EET-Me stock into a clean glass vial.
-
Evaporate: Place the vial under a gentle stream of Nitrogen. Hold the vial in your hand to prevent evaporative cooling from freezing the sample (keep it at ~20-25°C).
-
Visual Cue: Stop immediately when the liquid disappears and a thin, oily film remains on the bottom.
-
-
Purge: Direct the N2 stream into the empty part of the vial for 10 seconds to displace oxygen, then cap loosely if waiting (max 2 mins).
-
Reconstitute: Add the calculated volume of sterile PBS.
-
Disperse:
-
Vortex vigorously for 30 seconds.
-
Optional: Bath sonicate for 10-15 seconds (do not overheat).[1]
-
-
Inject: Draw into syringe and inject immediately . Do not store this solution.
Protocol B: Cyclodextrin-Enhanced Formulation (High Dose/Preferred)
Best for: High concentrations (>1 mg/mL), osmotic pumps, or ensuring maximum bioavailability.[1]
2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic EET tail, keeping it in solution without using toxic organic solvents.[1]
Reagents:
Workflow:
-
Prepare Vehicle: Dilute the HP-β-CD stock to a working concentration of 5-10% (w/v) in PBS.
-
Evaporate: Aliquot EET-Me into a glass vial and evaporate ethanol under Nitrogen (as in Protocol A).
-
Complexation: Add the 5-10% HP-β-CD solution to the dried EET film.
-
Incubation:
-
Vortex for 1 minute.
-
Incubate at room temperature (protected from light) for 15-20 minutes on a rocker. This allows the EET to enter the cyclodextrin cavity.
-
-
Clarification: The solution should be crystal clear. If cloudy, sonicate briefly.[1]
-
Filtration (Optional but Recommended): Pass through a 0.22 µm PVDF syringe filter (low protein binding) to ensure sterility, only if you have verified the drug doesn't bind to the filter (usually safe with CD complexes).
Workflow Visualization
Figure 2: Decision tree for solvent exchange based on required concentration.
Quality Control & Troubleshooting
Self-Validating the Protocol: Before injecting valuable cohorts, perform a "Dummy Run":
-
Prepare the solution as described.
-
Let it sit on the bench for 1 hour.
-
Visual Check: Is there a ring of oil at the meniscus? Is it cloudy? If yes, the formulation has failed (precipitation).
-
HPLC Check (Gold Standard): Inject a sample onto a C18 column.[1]
Common Pitfalls:
-
Precipitation: Caused by adding aqueous buffer too fast without vortexing, or exceeding solubility limits.[1] Fix: Use Protocol B (Cyclodextrin).
-
Oxidation: Caused by old stock or air exposure.[1] Fix: Keep under Argon/Nitrogen overlay at all times.[1]
-
Adsorption: Loss of dose. Fix: Switch all prep vials to borosilicate glass.
References
-
Imig, J. D. (2012).[1] Epoxyeicosatrienoic acids and 20-hydroxyeicosatetraenoic acid on endothelial and vascular function.[1] Advances in Pharmacology, 64, 107-135.[1] Retrieved from [Link]
-
Zeldin, D. C. (2001).[1] Epoxygenase pathways of arachidonic acid metabolism. Journal of Biological Chemistry, 276(39), 36059-36062.[1] Retrieved from [Link][1]
-
SpectraBase. (2024).[1][10] Solvent properties and solubility data for fatty acid esters. Retrieved from [Link]
-
Avanti Polar Lipids. (2024).[1][10] Handling and Storage of Lipids: Oxidation and Hydrolysis. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organomation.com [organomation.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting incomplete hydrolysis of 11(12)-EET methyl ester
[1][2][3]
Executive Summary
11(12)-Epoxyeicosatrienoic acid (11(12)-EET) is a cytochrome P450 metabolite of arachidonic acid.[1][2][3][4] Commercial vendors (e.g., Cayman Chemical) often supply it as a methyl ester to enhance stability during storage.[1][2][5] Before use in biological assays (e.g., ion channel modulation, vasodilation), the ester must be hydrolyzed to the free acid.[5]
The Critical Challenge: The 11,12-epoxide ring is chemically fragile.[2][5] Standard saponification protocols involving strong acid workups (pH < 3) will destroy the molecule, converting the active EET into the inactive 11,12-DHET (dihydroxyeicosatrienoic acid).[1][5]
This guide addresses the two most common failure modes:
Diagnostic Workflow
Use this logic tree to identify the root cause of your experimental failure.
Figure 1: Diagnostic logic for identifying hydrolysis failure modes.[1][2][5] Blue nodes indicate process start; Red indicates degradation; Yellow indicates incomplete reaction.[1][2][5]
The "Gold Standard" Hydrolysis Protocol
This protocol is designed to maximize hydrolysis efficiency while protecting the epoxide ring.[5]
Reagents Required
| Reagent | Specification | Purpose |
| Substrate | 11(12)-EET Methyl Ester | Target molecule.[1][2][3] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Co-solvent to ensure miscibility.[1][2][5][6] |
| Base | 1M Lithium Hydroxide (LiOH) or NaOH | Hydrolysis agent.[1][2][5][6] LiOH is milder/safer for complex lipids.[2][5] |
| Neutralizer | 0.1M Phosphate Buffer (pH 6.[1][2][5]0) or Dilute Acetic Acid | CRITICAL: Neutralizes base without acid shock.[1][2][5] |
Step-by-Step Methodology
-
Preparation: Evaporate the storage solvent (usually ethanol) from the EET methyl ester using a gentle stream of nitrogen.[1]
-
Solubilization (The Homogeneity Step):
-
Hydrolysis:
-
Validation (Optional but Recommended):
-
Neutralization & Workup (The Danger Zone):
Technical FAQs & Troubleshooting
Issue 1: "I still see the methyl ester peak after 4 hours."
Diagnosis: Phase Separation (The "Oil and Water" problem).[1][5]
Mechanism: Saponification is a biphasic reaction if the lipid is not dissolved.[2][5] The hydroxide ion (
-
Increase the ratio of Methanol/Ethanol. The reaction mixture must be a single clear phase .
-
Switch to THF (Tetrahydrofuran) as the co-solvent.[1][2][5] THF is excellent for solubilizing lipids and is miscible with water.[2][5]
Issue 2: "My product mass is 338.5, not 320.5."
Diagnosis: Epoxide Hydrolysis (Formation of DHET).[1][2][5]
Mechanism: You have inadvertently opened the epoxide ring.[2][5]
-
Use a buffer exchange or solid phase extraction (SPE) rather than liquid-liquid extraction with strong acid.[1][2][5]
Issue 3: "Can I store the hydrolyzed free acid?"
Answer: Not for long.
-
Stability: The free acid is significantly less stable than the methyl ester.[2] It is prone to lactonization and oxidation.[2][5]
-
Best Practice: Store the stock as the methyl ester.[2] Hydrolyze only the amount needed for the current week's experiments.
-
Storage: If you must store the free acid, keep it in ethanol at -80°C under argon/nitrogen.[2][5]
Mechanism of Action (Visualized)
Figure 2: Chemical pathway showing the safe route (Green) vs. the degradation route (Red).[1][2][5]
References
-
Capdevila, J. H., Falck, J. R., & Harris, R. C. (2000).[2][5] Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase. Journal of Lipid Research, 41(2), 163-181.[1][2][5] Retrieved from [Link]
-
Spector, A. A., & Norris, A. W. (2007).[1][2][5] Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012.[1][2][5] Retrieved from [Link][1][2][5]
-
Morisseau, C., & Hammock, B. D. (2005).[2][5] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.[2][5] Annual Review of Pharmacology and Toxicology, 45, 311-333.[2][5] (Validating epoxide sensitivity to hydrolysis).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
Preventing oxidation of (±)11(12)-EET methyl ester during storage
Technical Support Center: Lipid Mediator Stability & Handling Subject: Preservation Protocols for (±)11(12)-EET methyl ester Ticket ID: STAB-1112-EET-ME Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2][3]
Executive Summary: The Stability Paradox
You are working with (±)11(12)-epoxyeicosatrienoic acid methyl ester , a molecule that presents a "stability paradox."[1][2][3] While the methyl ester modification protects the carboxyl group—making it more stable and membrane-permeable than its free acid counterpart—the molecule remains chemically fragile due to two distinct structural vulnerabilities:
-
Three cis-double bonds: Highly susceptible to oxidative degradation (peroxidation).[1][2][3]
-
An epoxide ring: Prone to hydrolysis into diols (DHETs) under acidic conditions.[1][2][3]
This guide replaces generic "store at -20°C" instructions with a mechanistic defense strategy against entropy.
Part 1: The Core Stability Protocol (The "How")
Do not store the original vial repeatedly after opening. Every exposure to air initiates a radical chain reaction that cannot be reversed, only slowed.
Step-by-Step Aliquoting & Storage Workflow
-
Arrival Inspection:
-
The Aliquoting Event (Critical Control Point):
-
Environment: Work on a glass surface.[1][3] Avoid plastics (polystyrene/polypropylene) as lipophilic EETs will adsorb to the plastic walls, altering concentration.[2][3]
-
Solvent Integrity: Ensure your stock is in Ethanol .[1][3][4]
-
Gas Purging: Use a gentle stream of Nitrogen (N₂) or Argon (Ar).[2][3]
-
-
The "Zero-Headspace" Technique:
-
Divide the stock into single-use aliquots (e.g., 10 µL or 25 µg vials).
-
Evaporate the solvent completely only if you are changing solvents immediately. For storage, keep in Ethanol.[3][4][5]
-
Purge the headspace of the vial with Argon for 10-15 seconds.[3]
-
Cap tightly with a Teflon-lined screw cap.[3] Parafilm is insufficient for long-term volatile solvent retention.[3]
-
-
Deep Freeze:
Part 2: Visualizing the Threat (The "Why")
To prevent degradation, you must understand the enemy. The diagram below illustrates the two primary degradation pathways you are fighting against.
Figure 1: Mechanistic pathways of 11(12)-EET methyl ester degradation. Oxidation targets the alkene chain, while acidity targets the epoxide ring.
Part 3: Solvent Compatibility Matrix
Choosing the wrong solvent is the most common user error.
| Solvent | Suitability | Notes & Causality |
| Ethanol | Recommended | Excellent solubility (>50 mg/ml).[1][2][3] Evaporates easily for solvent exchange.[3] Does not freeze at -20°C, preventing phase separation.[1][3] |
| DMSO | Caution | High solubility (>50 mg/ml), but hygroscopic (absorbs water from air).[2][3] Repeated freeze/thaw cycles introduce water, risking epoxide hydrolysis.[3] |
| DMF | Alternative | Good solubility (>50 mg/ml).[1][2][3] Use only if your downstream assay specifically requires it.[3] |
| Water/PBS | FORBIDDEN | Poor solubility (<1 mg/ml).[1][2][3] Forces the lipid into micelles or precipitates. High hydrolysis risk.[1][3] Only use immediately before the experiment. |
Part 4: Troubleshooting & FAQs
Q1: My sample has turned a faint yellow. Is it still usable?
Status: Critical Failure.
-
Diagnosis: Yellowing is the hallmark of lipid peroxidation and subsequent polymerization. The double bonds have reacted with oxygen, creating a complex mixture of breakdown products.
-
Action: Discard the sample. The biological activity is compromised, and the oxidation products may be cytotoxic, confounding your data.
-
Prevention: This indicates a failure in the inert gas purging (Step 3) or a loose cap.[2]
Q2: Can I store the methyl ester in PBS to save time later?
Status: High Risk.
-
Mechanism: In aqueous buffers (PBS), the epoxide ring is thermodynamically unstable over time, even at neutral pH.[3] Furthermore, the methyl ester moiety is hydrophobic, leading to adherence to container walls.
-
Guideline: Prepare aqueous dilutions (e.g., in PBS) less than 24 hours before use.[2][3] Store the master stock in Ethanol.
Q3: Should I add BHT (Butylated Hydroxytoluene) to the vial?
Status: Context Dependent.
-
Pros: BHT (0.05%) acts as a radical scavenger, significantly extending shelf life by terminating the oxidation chain reaction.[2][3]
-
Cons: BHT can interfere with certain enzyme assays (e.g., some cytochrome P450s or lipoxygenases) or cell signaling pathways.[2][3]
-
Recommendation: If you are performing analytical chemistry (LC-MS standards), YES , add BHT. If you are performing live-cell bioassays, NO , unless you run a vehicle control with BHT to rule out interference.[1][3]
Q4: I need the free acid form. How do I hydrolyze the ester?
Status: Protocol Required.
-
Insight: The methyl ester is a "prodrug" form.[1] To generate the free acid:
-
Dissolve in ethanol.
-
Add strong base (NaOH) to saponify the ester.[2]
-
Critical: You must neutralize carefully. If the pH drops too low (< pH 4) during the workup, you will accidentally pop the epoxide ring and form the DHET (diol).[2]
-
Self-Validating Check: Verify the conversion using TLC (Solvent: Hexane/Ethyl Acetate/Acetic Acid).[2][3]
-
Part 5: The Self-Validating System (Quality Control)
Before committing expensive cells or animals to an experiment, validate your reagent.
The "Quick-Check" TLC Protocol:
-
Stationary Phase: Silica Gel G plate.[3]
-
Mobile Phase: Hexane : Ethyl Acetate : Acetic Acid (approx. 60:40:1).[1][2][3]
-
Visualization: Iodine vapor or Phosphomolybdic acid spray.[1][3]
-
Pass Criteria: A single, distinct spot.
-
Fail Criteria:
References
-
Cayman Chemical. (±)11(12)-EET methyl ester Product Information Sheet. Item No. 50510.[3][4][5][6] Link
-
Spector, A.A., & Norris, A.W. (2007).[3] Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012.[3] Link[2][3]
-
Capdevila, J.H., Falck, J.R., & Harris, R.C. (2000).[3][7] Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase. Journal of Lipid Research, 41(2), 163-181.[3][5] Link
-
Chacos, N., et al. (1982).[1][3] Novel epoxides formed during the liver cytochrome P-450 oxidation of arachidonic acid.[3][4][8] Biochemical and Biophysical Research Communications, 104(3), 916-922.[3][4] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. (±)11(12)-EET methyl ester - Cayman Chemical [bioscience.co.uk]
- 7. Reactome | Synthesis of epoxy (EET) and dihydroxyeicosatrienoic acids (DHET) [reactome.org]
- 8. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]
Technical Guide: Minimizing Degradation During 11(12)-EET Acidification
Executive Summary & Scientific Reality Check
The Premise: You are attempting to minimize lactone formation during the acidification of 11(12)-epoxyeicosatrienoic acid (11(12)-EET).
The Scientific Correction: While acidification is a critical step for extracting EETs (protonating the carboxylate to allow organic partitioning), 11(12)-EET does not typically form a lactone. [1]
Lactonization is the hallmark degradation pathway of 5(6)-EET , where the proximity of the C1 carboxylate to the C5,6-epoxide allows for a rapid, intramolecular nucleophilic attack to form a 5-membered
The Real Danger: The primary risk during 11(12)-EET acidification is hydrolysis , where the epoxide ring opens to form 11,12-DHET (dihydroxyeicosatrienoic acid).[1] If you are observing a mass shift or loss of signal, it is likely hydration (DHET formation) or non-specific adsorption, not lactonization.[1]
This guide provides the protocol to minimize all acid-catalyzed degradation (hydrolysis) while clarifying the lactone confusion.
The Mechanism of Failure (Visualized)
To troubleshoot effectively, we must visualize why your 11(12)-EET is degrading compared to the 5(6)-isomer.
Figure 1: Divergent degradation pathways. 11(12)-EET primarily hydrolyzes to DHET under acid stress, whereas 5(6)-EET cyclizes to a lactone.
Optimized Extraction Protocol: The "Sweet Spot"
To extract 11(12)-EET, you must lower the pH enough to suppress ionization (pKa ~4.[1]8) but not enough to catalyze epoxide opening.[1]
Goal: Achieve pH 4.0 – 5.0. Avoid pH < 3.0.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Acid: 1M Acetic Acid or 10% Formic Acid (Do NOT use HCl or H₂SO₄).[1]
-
Solvent: Ethyl Acetate (HPLC Grade).
-
Internal Standard: d8-11(12)-EET or d11-14(15)-EET (Essential for recovery correction).
Step-by-Step Workflow
-
Sample Preparation (Cold Chain):
-
Keep all samples on ice.
-
Add antioxidant: 0.005% BHT (Butylated hydroxytoluene) to prevent auto-oxidation.
-
Spike Internal Standard: Add 10 ng of deuterated standard before acidification.
-
-
Controlled Acidification:
-
Incorrect: Adding strong acid directly to the sample.[1]
-
Correct: Add 1M Acetic Acid dropwise while vortexing gently.
-
Validation: Spot check pH with a narrow-range strip (pH 3.0–6.0). Target pH 4.5 .
-
Why: At pH 4.5, ~50-70% of the EET is protonated (neutral) and extractable, but the hydronium ion concentration is too low to rapidly catalyze epoxide opening.[1]
-
-
Rapid Partitioning:
-
Solvent Evaporation:
-
Reconstitution:
-
Reconstitute immediately in Ethanol or Methanol.[1] Store at -80°C under Argon.
-
Troubleshooting & FAQs
Q1: I see a mass shift of -18 Da in my LC-MS/MS. Isn't that a lactone?
Answer: While -18 Da corresponds to the loss of water (characteristic of lactonization), for 11(12)-EET, this is more likely an in-source fragmentation artifact or a specific rearrangement to a ketone in the mass spectrometer source, rather than a solution-phase lactone formed during extraction.[1]
-
Test: Inject a pure standard of 11,12-DHET. If your "lactone" peak retention time matches the DHET, you are actually seeing the [M-H-H₂O]⁻ ion of the diol, not a lactone.[1]
Q2: Why is my recovery of 11(12)-EET low compared to 14(15)-EET?
Answer: 11(12)-EET is slightly more susceptible to hydration than 14(15)-EET, but significantly more stable than 5(6)-EET. Low recovery usually indicates:
-
pH too low: You used HCl or acidified to pH < 3.[1]
-
Plasticware adsorption: EETs are sticky.[1] Use glass or low-binding polypropylene.[1]
-
Evaporation loss: You dried the sample to "bone dry" and left it there. Reconstitute immediately.
Q3: Can I use Solid Phase Extraction (SPE) instead of Liquid-Liquid Extraction?
Answer: Yes, and it is often safer.[1]
-
Protocol: Use C18 cartridges.
-
Wash: Water (neutral).
-
Elute: Ethyl Acetate or Methanol.[1]
-
Advantage: SPE columns often allow washing away aggressive matrix components without prolonged exposure to acidic conditions.[1]
Comparative Stability Data
| Regioisomer | Primary Acid Degradation Product | Relative Stability (pH 4.0) | Risk Level |
| 5(6)-EET | 5,6-delta-Lactone | Very Low (< 10 min t½) | Critical |
| 8(9)-EET | 8,9-DHET | Moderate | Moderate |
| 11(12)-EET | 11,12-DHET | High | Low (if pH > 4) |
| 14(15)-EET | 14,15-DHET | High | Low |
References
-
Fulton, D., et al. (1998). "A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol."[1] Journal of Lipid Research, 39(8), 1713–1721.[1][2]
-
Key Finding: Establishes that 5,6-EET uniquely forms a lactone, while 8,9-, 11,12-, and 14,15-EETs do not modify to lactones under identical acidic conditions.[1]
-
-
Zeldin, D. C. (2001). "Epoxyeicosatrienoic acids."[1][3] Journal of Biological Chemistry, 276(39), 36059-36062.[1]
- Key Finding: Comprehensive review of EET stability and hydrolysis pathways via sEH and acid c
-
Chacos, N., et al. (1983). "The reaction of arachidonic acid epoxides (epoxyeicosatrienoic acids) with a cytosolic epoxide hydrolase."[1] Archives of Biochemistry and Biophysics, 223(2), 639-648.[1]
- Key Finding: Defines the hydr
-
Watanabe, M., et al. (2024). "Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated."[1] Prostaglandins, Leukotrienes and Essential Fatty Acids.[1][3]
-
Key Finding: Demonstrates that esterification (not lactonization) is a major metabolic pathway for 11(12)-EET in vivo.[4]
-
Sources
Validation & Comparative
Technical Guide: (±)11(12)-EET Methyl Ester as a Negative Control for GPR132
[1]
Executive Summary
(±)11(12)-EET methyl ester serves as a critical structural negative control in the study of GPR132 (G2A) signaling. While its free acid counterpart, (±)11(12)-EET, and the canonical ligand 9-HODE are agonists that induce receptor-mediated signaling (calcium flux,
This guide details the mechanistic divergence between the free acid and the methyl ester, providing a framework for using this molecule to validate GPR132 specificity in hematopoiesis, inflammation, and cancer research.
Mechanistic Basis: The "Carboxylate Anchor" Hypothesis
To understand why (±)11(12)-EET methyl ester functions as a negative control, one must understand the activation requirements of GPR132.
The Receptor: GPR132 (G2A)
GPR132 is a proton-sensing and lipid-sensing GPCR.[1] It recognizes oxidized free fatty acids (oxFFAs) generated during oxidative stress or inflammation.
-
Canonical Agonists: 9-HODE (highest potency), 11(12)-EET (free acid), and Lactate.
-
Signaling Output:
-mediated calcium mobilization, -mediated cAMP inhibition, and robust -arrestin recruitment.
The Negative Control: (±)11(12)-EET Methyl Ester
The methyl ester modification masks the carboxylic acid head group.
-
Membrane Permeability: Like the free acid, the methyl ester is highly lipophilic and permeates cell membranes easily. This rules out "uptake failure" as a cause for inactivity.
-
Receptor Exclusion: GPR132 activation requires an ionic interaction between the ligand's free carboxylate and specific arginine/lysine residues in the receptor's binding pocket. The methyl ester steric bulk and lack of charge prevent this "anchor" step, rendering the molecule inert at the receptor level.
Pathway Visualization
The following diagram illustrates the divergent signaling outcomes between the agonist (Free Acid) and the Negative Control (Methyl Ester).
Figure 1: Divergent signaling pathways. The Free Acid activates GPR132 leading to downstream effects, while the Methyl Ester interacts with the membrane but fails to trigger the receptor.
Comparative Analysis: Agonist vs. Negative Control[4]
The table below contrasts the biological activity of the standard agonist (9-HODE), the specific agonist (11(12)-EET), and the negative control.
| Feature | 9-HODE (Standard Agonist) | (±)11(12)-EET (Specific Agonist) | (±)11(12)-EET Methyl Ester (Negative Control) |
| Receptor Affinity ( | High (~1-2 | Moderate (~2-10 | Inactive (No binding detected) |
| Robust Induction | Induces Recruitment | No Recruitment | |
| Calcium Mobilization | Strong Flux | Moderate Flux | No Flux |
| HSPC Marker Induction | Upregulates | Upregulates | No Effect |
| Membrane Permeability | High | High | Very High (More lipophilic) |
| Primary Utility | Positive Control / Potency Ref. | Studying EET-GPR132 Axis | Validating Specificity |
Key Insight: If your experimental readout (e.g., cell migration) shows activity with the Methyl Ester, your effect is likely GPR132-independent (e.g., via PPAR
Experimental Protocols
Protocol A: -Arrestin Recruitment Validation
This assay is the "Gold Standard" for distinguishing GPR132 activation from non-specific lipid effects, as cited in hematopoietic studies.
Materials:
-
HEK293 cells transfected with GPR132-Tango or PathHunter
-arrestin system. -
Ligands: 11(12)-EET (Free Acid) and 11(12)-EET Methyl Ester.[2]
-
Vehicle: DMSO (Final concentration <0.1%).
Workflow:
-
Seeding: Plate cells (10,000/well) in 384-well white-walled plates. Incubate 24h.
-
Preparation: Dissolve 11(12)-EET Methyl Ester in DMSO to 10 mM stock. Purge with argon to prevent oxidation.
-
Dilution: Prepare serial dilutions (100
M to 1 nM) in assay buffer (HBSS + 0.1% BSA). Note: BSA is crucial as a carrier for lipids. -
Stimulation: Add ligands to cells.
-
Incubation: 90 minutes at 37°C / 5%
. -
Detection: Add detection reagent (luciferin/substrate), incubate 60 min, and read luminescence.
Expected Result: The Free Acid should show a sigmoidal dose-response curve. The Methyl Ester should remain at baseline (flat line).
Protocol B: Calcium Mobilization (FLIPR)
Workflow:
-
Dye Loading: Load GPR132-expressing CHO cells with Fluo-4 AM or Calcium-6 dye for 60 min.
-
Baseline: Record baseline fluorescence for 10 seconds.
-
Injection: Inject 11(12)-EET Methyl Ester (10
M final). -
Readout: Monitor flux for 120 seconds.
-
Validation: Follow up with 9-HODE injection to prove cells are responsive (functional receptor check).
Validation Workflow Diagram
Use this decision tree to interpret your data when using 11(12)-EET Methyl Ester.
Figure 2: Interpretation logic for negative control data.
References
-
MedChemExpress. (±)11(12)-EET methyl ester Product Information. Retrieved from
-
Citation context: Defines the molecule as a negative control th
-arrestin recruitment of GPR132.[2]
-
-
Lahvic, J. L., et al. (2018). GPR132 is a receptor for 11,12-epoxyeicosatrienoic acid (11,12-EET).[2][4]Blood .
-
Citation context: Identifies 11,12-EET as a functional agonist and establishes the role of GPR132 in hematopoiesis.[5]
-
-
Oberson, A., et al. (2005). Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A.[6][7][8]Journal of Biological Chemistry .[6][7] Retrieved from
- Citation context: Establishes the structural requirements (oxidized free fatty acids)
-
Cayman Chemical. (±)11(12)-EET methyl ester Product Data. Retrieved from
- Citation context: Provides chemical properties and stability d
-
Witte, O. N., et al. (2005). G2A as a receptor for oxidized free fatty acids.[6][7][8][9]Prostaglandins & Other Lipid Mediators .
- )
Sources
- 1. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G2A as a receptor for oxidized free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsartor.org [gsartor.org]
Comparing bioactivity of 11(12)-EET methyl ester vs 14(15)-EET
[1][2]
Executive Summary
This guide provides a technical comparison between 11(12)-EET Methyl Ester and 14(15)-EET .[1] While both are regioisomers of epoxyeicosatrienoic acid (metabolites of arachidonic acid via CYP450 epoxygenases), their utility in research differs fundamentally based on their chemical form (Ester vs. Free Acid) and their specific biological targets.
-
11(12)-EET Methyl Ester: Primarily a cell-permeable prodrug . The methyl ester modification enhances stability and membrane penetration, making it ideal for intracellular loading in cell culture assays. It is typically hydrolyzed by intracellular esterases to the biologically active free acid. Biologically, the 11(12) regioisomer is a potent Endothelium-Derived Hyperpolarizing Factor (EDHF).
-
14(15)-EET: Typically supplied as a free acid , it is the direct ligand for cell-surface receptors and ion channels. It is distinctively linked to TRPV4 channel activation and angiogenesis.
Part 1: Chemical & Physicochemical Distinction
The primary operational difference lies in the functional group at the C-1 position. This dictates solubility, stability, and experimental handling.
| Feature | 11(12)-EET Methyl Ester | 14(15)-EET (Free Acid) |
| Chemical State | Methylated Carboxyl Group (-COOCH3) | Free Carboxyl Group (-COOH) |
| Lipophilicity | High. Crosses cell membranes via passive diffusion. | Moderate. Ionized at physiological pH; requires transport or high concentrations. |
| Stability | High. Resistant to oxidation and polymerization during storage. | Low. Prone to autoxidation and lactonization; sensitive to acidic pH. |
| In Vitro Utility | Intracellular signaling studies; requires cellular esterases for activation. | Direct receptor binding assays; patch-clamp electrophysiology. |
| In Vivo Utility | Often used as a prodrug to improve bioavailability. | Rapidly metabolized; often requires sEH inhibitors. |
Expert Insight: The "Prodrug" Mechanism
Researchers often select the Methyl Ester form of 11(12)-EET to ensure the lipid reaches intracellular targets (e.g., nuclear receptors like PPARs) or to prevent rapid degradation in the media. Once inside the cell, cytosolic esterases cleave the methyl group, regenerating the active 11(12)-EET free acid.
Critical Protocol Note: If your target is an extracellular receptor or if you are performing a cell-free assay (e.g., isolated enzyme kinetics), you must hydrolyze the methyl ester to the free acid prior to use (see Protocol section).
Part 2: Mechanistic Divergence & Signaling Pathways
While both regioisomers induce vasodilation, they utilize distinct signaling cascades.
11(12)-EET: The EDHF Pathway
11(12)-EET is widely recognized as a primary Endothelium-Derived Hyperpolarizing Factor (EDHF) , particularly in coronary arteries.
-
Target: Large-conductance Ca2+-activated K+ channels (BK_Ca ) on vascular smooth muscle cells (VSMC).
-
Mechanism: It activates BK_Ca channels via a Gs-protein coupled mechanism, leading to K+ efflux, membrane hyperpolarization, and subsequent relaxation.
14(15)-EET: The TRPV4 Axis
14(15)-EET is a potent activator of Transient Receptor Potential Vanilloid 4 (TRPV4 ) channels.[2]
-
Target: TRPV4 channels on Endothelial Cells (EC).[3]
-
Mechanism: Binding causes Ca2+ influx into the endothelium, which triggers eNOS (releasing NO) and K+ channels, indirectly causing smooth muscle relaxation.
Pathway Visualization
The following diagram illustrates the divergent signaling mechanisms of these two isomers.
Figure 1: Divergent signaling pathways. 11(12)-EET (activated from methyl ester) targets smooth muscle BK_Ca channels, while 14(15)-EET targets endothelial TRPV4 channels.
Part 3: Comparative Bioactivity Data
The following data summarizes the potency and efficacy of these compounds in standard physiological assays.
Vasodilator Potency (Coronary Arteries)
Data derived from bovine and canine coronary artery models.[4]
| Compound | Potency (EC50) | Max Relaxation | Mechanism Note |
| 11(12)-EET | ~1.0 pM (Canine) | 95% | Highly potent EDHF; activity retained in presence of COX/NOS inhibitors. |
| 14(15)-EET | ~1.0 nM (Bovine) | 85-90% | Equipotent to 11(12) in bovine models; less potent in some rodent models. |
| 11(12)-EET Methyl Ester | Variable | Variable | Requires hydrolysis. In tissue baths, often shows full activity due to tissue esterases, but slower onset. |
Anti-Inflammatory & Angiogenic Effects[7][9]
| Assay | 11(12)-EET Response | 14(15)-EET Response |
| Angiogenesis | Strong. Promotes EC proliferation and tube formation (R/S enantiomer specific).[5] | Moderate/High. Promotes tube formation via TRPV4-mediated Ca2+ influx. |
| Inflammation | Potent. Inhibits TNF-α induced VCAM-1 expression by preventing NF-κB activation. | Potent. Reduces inflammation; 14,15-EET analogs are often used as sEH inhibitor controls.[6] |
| Cell Migration | Stimulates migration via EGF receptor transactivation. | Stimulates migration via PI3K/Akt pathways. |
Part 4: Experimental Protocols
Protocol A: Hydrolysis of 11(12)-EET Methyl Ester
If your experiment requires the free acid (e.g., patch-clamp on outside-out patches) and you only have the methyl ester, use this saponification protocol.
-
Prepare: Dissolve 11(12)-EET Methyl Ester in ethanol.
-
Hydrolyze: Add 4 equivalents of 1M NaOH (or KOH).
-
Incubate: Stir at room temperature for 2 hours (under Argon gas to prevent oxidation).
-
Neutralize: Acidify carefully with dilute acetic acid to pH ~5.0.
-
Extract: Extract with ethyl acetate (x3).
-
Dry: Evaporate solvent under a stream of Nitrogen. Re-suspend in DMSO or Ethanol for use.
Protocol B: Isometric Tension (Wire Myograph)
This assay validates the bioactivity of the EETs on vascular tone.
Workflow Visualization:
Figure 2: Standard workflow for assessing vasodilatory potency of EETs using isometric tension myography.
Critical Experimental Controls:
-
sEH Inhibition: Always include a soluble Epoxide Hydrolase inhibitor (e.g., AUDA or TPPU) in the buffer. EETs are rapidly degraded to DHETs (which are generally inactive) by endogenous sEH in the tissue.
-
Indomethacin/L-NAME: To isolate the EDHF effect, perform the assay in the presence of Indomethacin (COX inhibitor) and L-NAME (NOS inhibitor).
Part 5: Troubleshooting & Stability
The "sEH Trap"
The most common cause of experimental failure with EETs is degradation.
-
Problem: 14(15)-EET and 11(12)-EET are substrates for soluble Epoxide Hydrolase (sEH).
-
Symptom: Loss of biological activity over minutes in tissue or cell culture.
-
Solution: Use 14,15-EEZE (an antagonist) to prove specificity, or AUDA (an inhibitor) to maintain concentration.
-
Storage:
-
Methyl Esters: Store at -20°C or -80°C in ethanol. Stable for >1 year.
-
Free Acids: Store at -80°C under Nitrogen. Use immediately upon thawing. Avoid repeated freeze-thaw cycles.
-
References
-
Campbell, W. B., et al. (1996). "11,12-Epoxyeicosatrienoic acid: a potent endothelium-derived hyperpolarizing factor." Circulation Research.
-
Watanabe, H., et al. (2003).[2][7] "Anandamide and arachidonic acid use epoxyeicosatrienoic acids to activate TRPV4 channels." Nature.
-
Spector, A. A., & Norris, A. W. (2007). "Action of epoxyeicosatrienoic acids on cellular function." American Journal of Physiology-Cell Physiology.
-
Cayman Chemical. "11(12)-EET Methyl Ester Product Information."
-
Fleming, I. (2014).[5] "The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein."[5] Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Analyst's Compass: A Comparative Guide to Using Deuterated 11(12)-EET Methyl Ester as an Internal Standard in Mass Spectrometry
For researchers, clinical scientists, and drug development professionals venturing into the quantitative analysis of eicosanoids, the precision of your results hinges on a critical, yet often overlooked, component: the internal standard. Among the myriad of lipid mediators, 11(12)-epoxyeicosatrienoic acid (11,12-EET) stands out for its potent signaling roles in cardiovascular and renal systems.[1] Its accurate quantification is paramount, and the choice of internal standard is the cornerstone of a robust bioanalytical method.
This guide provides an in-depth, technical comparison of deuterated 11(12)-EET methyl ester as an internal standard for mass spectrometry-based assays. We will move beyond procedural lists to explore the causal logic behind experimental choices, compare its performance against viable alternatives, and provide validated protocols to ensure the integrity of your data.
The Imperative for an Internal Standard: Navigating Analytical Variability
Quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is a journey fraught with potential variability. From sample collection and extraction to ionization in the mass spectrometer source, each step can introduce errors that compromise accuracy and precision.[2] An internal standard (IS) is your steadfast companion on this journey, a compound of known quantity added to every sample, calibrator, and quality control, which experiences the same procedural variations as your target analyte.[3]
The ideal IS is a chemical doppelgänger of the analyte. It should share near-identical properties, including extraction recovery, chromatographic retention time, and ionization response.[3] By calculating the ratio of the analyte's signal to the IS's signal, we can effectively normalize for sample loss during preparation and fluctuations in instrument response, a phenomenon known as the matrix effect.[4]
Stable isotope-labeled (SIL) compounds, where atoms like hydrogen or carbon are replaced with their heavier, non-radioactive isotopes (e.g., Deuterium [²H or D] or Carbon-13 [¹³C]), are considered the "gold standard" for internal standardization in mass spectrometry.[5] They are chemically identical to the analyte but distinguishable by their mass-to-charge ratio (m/z), making them the perfect tool for the job.[6]
The Analyte of Interest: 11(12)-EET Biosynthesis and Function
11(12)-EET is an epoxy-derivative of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A₂ (cPLA₂). Its synthesis is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, primarily from the CYP2C and CYP2J families.[7][8] Once formed, 11(12)-EET acts as a potent signaling molecule, eliciting vasodilation and anti-inflammatory responses.[9] Its biological activity is rapidly terminated through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts it to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[3][10] The accurate measurement of the EET/DHET ratio is often a critical indicator of sEH activity and endothelial function.[11]
Diagram: 11(12)-EET Biosynthesis and Metabolism
Caption: Biosynthesis and metabolism of 11(12)-EET.
Deuterated 11(12)-EET Methyl Ester vs. The Alternatives: A Head-to-Head Comparison
The choice of a SIL internal standard is not merely academic; it has profound implications for data quality. The most common options are deuterated (²H-labeled) and heavy-carbon (¹³C-labeled) analogs. Here, we compare deuterated 11(12)-EET methyl ester with its ¹³C counterpart and a non-isotopic structural analog.
| Feature | Deuterated (d₁₁)-11(12)-EET-ME | ¹³C-11(12)-EET-ME | Structural Analog (e.g., 14,15-EET) |
| Chemical Equivalence | Nearly Identical | Identical | Similar, but not identical |
| Extraction Recovery | Tracks analyte almost perfectly.[12] | Tracks analyte perfectly.[13] | May differ due to polarity differences. |
| Chromatographic Co-elution | Generally co-elutes, but a slight retention time shift (isotope effect) is possible.[14][15] | Co-elutes perfectly with the analyte.[13] | Retention time will be different. |
| Matrix Effect Compensation | Excellent, but can be compromised if a retention time shift occurs in a zone of variable ion suppression.[14] | Considered superior; perfectly mirrors the analyte's ionization experience.[16] | Poor; does not experience the same matrix effects if it doesn't co-elute. |
| Isotopic Stability | Generally stable, but H/D exchange is a theoretical risk if the label is on an exchangeable site (not the case here). | Completely stable; no risk of isotopic exchange.[17] | N/A |
| Commercial Availability & Cost | Widely available and generally more cost-effective. | Less common and typically more expensive.[13] | Varies by compound. |
| Overall Recommendation | Excellent Choice: The workhorse for most applications, providing a superb balance of performance and cost. | The Gold Standard: The preferred choice for methods requiring the absolute highest accuracy and for validating deuterated standards. | Compromise: Only to be used when a SIL-IS is unavailable. Requires extensive validation. |
The Isotope Effect: A Critical Consideration
The primary drawback of deuterated standards is the potential for a chromatographic isotope effect. The C-D bond is slightly less lipophilic than the C-H bond, which can sometimes lead to the deuterated standard eluting marginally earlier or later than the native analyte in reversed-phase chromatography.[15] If the elution zone suffers from significant and variable ion suppression, this slight separation can cause the analyte and the IS to experience different matrix effects, leading to quantification errors.[14] In contrast, ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts and are not susceptible to this effect.[16]
Experimental Protocols: A Validated Workflow
The following protocols provide a robust framework for the quantification of 11(12)-EET in human plasma using deuterated 11(12)-EET methyl ester as the internal standard.
Diagram: Bioanalytical Workflow
Caption: General workflow for 11(12)-EET quantification.
Part 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is designed to isolate eicosanoids from a complex biological matrix, yielding a cleaner sample for LC-MS/MS analysis.[18][19]
Materials:
-
Human plasma with anticoagulant (e.g., EDTA).
-
Deuterated 11(12)-EET methyl ester (d₁₁-IS) solution (e.g., 100 ng/mL in ethanol).
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL).
-
Methanol (LC-MS grade).
-
Deionized Water.
-
2M Hydrochloric Acid (HCl).
-
Hexane (LC-MS grade).
-
Ethyl Acetate (LC-MS grade).
-
Indomethacin or other cyclooxygenase inhibitor (optional, to prevent ex-vivo formation).[5]
Procedure:
-
Sample Thawing & Spiking: Thaw frozen plasma samples on ice. To 1 mL of plasma, add 10 µL of the d₁₁-IS solution. Vortex briefly.
-
Acidification: Acidify the plasma to a pH of ~3.5 by adding ~50 µL of 2M HCl.[18] Vortex and let stand on ice for 15 minutes. This step protonates the carboxylic acid group of the analyte (if analyzing the free acid after hydrolysis), enhancing its retention on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned C18 cartridge. Apply a gentle positive pressure or vacuum to achieve a flow rate of approximately 0.5-1 mL/minute.[18]
-
Washing: Wash the cartridge sequentially to remove interfering substances:
-
1 mL of deionized water.
-
1 mL of 15% methanol in water.
-
1 mL of hexane.[18]
-
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of ethyl acetate into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 methanol:water) for injection.
Part 2: LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 80:20).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B (re-equilibration).
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Negative Ion Mode for Free Acid):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Optimized MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 11(12)-EET (Free Acid) | 319.2 | 167.1 | 50 | 22 |
| d₁₁-11(12)-EET (Free Acid) | 330.2 | 176.1 | 50 | 24 |
(Note: These transitions are for the free acid form. If the methyl ester is analyzed directly, positive ion mode would be used and transitions would need to be optimized for the [M+H]⁺ or [M+Na]⁺ adducts. Typically, the methyl ester is hydrolyzed back to the free acid before analysis.)
Data Interpretation and Performance Metrics
A successful method relies on validated performance. The use of d₁₁-11(12)-EET methyl ester should yield excellent precision and accuracy by compensating for analytical variability.
Representative Performance Data:
| Parameter | Expected Value | Rationale |
| Extraction Recovery | > 85% | A high recovery ensures that a sufficient amount of analyte reaches the detector for sensitive quantification.[19] |
| Matrix Effect | 85-115% | Values close to 100% indicate that the IS is effectively compensating for ion suppression or enhancement. |
| Precision (%RSD) | < 15% | Low relative standard deviation across replicate measurements demonstrates the reproducibility of the method. |
| Accuracy (%Bias) | 85-115% | The closeness of measured concentrations to the true value, proves the method's validity. |
This data is representative and should be established for each specific matrix and laboratory.
Conclusion: Making an Informed Choice
For the vast majority of quantitative applications, deuterated 11(12)-EET methyl ester is an outstanding choice for an internal standard. It provides the near-perfect chemical mimicry required to correct for the unavoidable variability in complex bioanalytical workflows, balancing excellent performance with practical considerations of cost and availability.
However, for researchers pushing the limits of detection or developing reference-grade methods, the potential for a chromatographic isotope effect warrants consideration. In such cases, a ¹³C-labeled internal standard, though more costly, represents the ultimate in analytical fidelity, ensuring perfect co-elution and flawless compensation for matrix effects.[13][16] The ultimate decision rests on a careful evaluation of the assay's required performance against the available resources. By understanding the principles outlined in this guide, you, the analyst, are empowered to make an informed choice, ensuring your compass is true and your quantitative data is undeniably robust.
References
-
Arbor Assays. (n.d.). Eicosanoid Sample Extraction Protocol. Arbor Assays. [Link]
-
Jouvene, C. C., & Serhan, C. N. (2019). Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids. The Serhan Laboratory. [Link]
-
LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS. [Link]
-
Fleming, I. (2007). Cytochrome P450 epoxygenases as EDHF synthase(s). Pharmacological Research, 55(5), 395-404. [Link]
-
Gazo, Z., et al. (2021). Recovery and matrix effect of deuterated internal standards in human CSF. ResearchGate. [Link]
-
Chhonker, Y. S., Bala, V., & Murry, D. J. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 10(24), 2027–2046. [Link]
-
Spector, A. A., & Norris, A. W. (2007). Arachidonic acid cytochrome P450 epoxygenase pathway. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012. [Link]
-
Wang, Y., et al. (2022). CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. Molecules, 27(12), 3873. [Link]
-
Deems, R., et al. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology, 432, 59-82. [Link]
-
Spector, A. A. (2009). Arachidonic acid cytochrome P450 epoxygenase pathway. Journal of lipid research, 50(Supplement), S52-S56. [Link]
-
El-Sherbeni, A. A., & El-Kadi, A. O. S. (2014). Cytochrome P450 pathways of arachidonic acid metabolism. ResearchGate. [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical and Forensic Toxicology News. [Link]
-
McDougle, D. R., et al. (2017). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in molecular biology, 1629, 141-155. [Link]
-
Spector, A.A., and Norris, A.W. (2007). Action of epoxyeicosatrienoic acids on cellular function. Am. J. Physiol. Cell Physiol. 292(3), C996-C1012. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]
-
Bellien, J., et al. (2017). A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation. Analytical and Bioanalytical Chemistry, 409(3), 825-837. [Link]
-
Zuenchner, H., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. [Link]
-
CSL Behring. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. CSL Behring. [Link]
-
Odo, I. J., et al. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - Granthaalayah, 7(5), 239-248. [Link]
-
Wikipedia. (n.d.). Epoxyeicosatrienoic acid. Wikipedia. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texilajournal.com [texilajournal.com]
- 11. caymanchem.com [caymanchem.com]
- 12. myadlm.org [myadlm.org]
- 13. ukisotope.com [ukisotope.com]
- 14. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isotope.com [isotope.com]
- 16. arborassays.com [arborassays.com]
- 17. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 18. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Optimization of Chromatographic Separation: 11(12)-EET vs. 11(12)-DHET Methyl Ester
Executive Summary
Objective: To provide a definitive technical guide for separating and identifying 11(12)-Epoxyeicosatrienoic acid (11(12)-EET) and its stable hydrolytic metabolite, 11(12)-Dihydroxyeicosatrienoic acid (11(12)-DHET), specifically in their methyl ester forms.
Core Insight: The separation of these analytes relies on the distinct polarity difference between the epoxide moiety (EET) and the vicinal diol (DHET).[1] In Reverse-Phase Liquid Chromatography (RP-LC), 11(12)-DHET methyl ester elutes significantly earlier than 11(12)-EET methyl ester due to the higher polarity of the diol group compared to the epoxide.[1]
Application: This separation is the primary analytical method for quantifying Soluble Epoxide Hydrolase (sEH) activity, a critical target in cardiovascular and anti-inflammatory drug development.
Physicochemical Basis of Separation
To optimize retention times, one must understand the molecular behaviors driving the separation.
The Metabolic Link (Causality)
11(12)-EET is a cytochrome P450 metabolite of Arachidonic Acid.[1][2][3][4][5][6][7][8][9] It is biologically active (vasodilator) but unstable in the presence of sEH, which rapidly hydrolyzes it into the biologically less active 11(12)-DHET.[1]
Polarity & Elution Logic
-
11(12)-EET Methyl Ester: Contains an epoxide ring.[1] Lipophilic.
-
11(12)-DHET Methyl Ester: Contains a vicinal diol (two hydroxyl groups).[1] More hydrophilic (polar) than the epoxide.[1]
-
Methylation Effect: Derivatizing the carboxylic acid to a methyl ester increases the overall hydrophobicity of both molecules (increasing total retention time on C18 columns compared to free acids), but it does not alter the relative polarity order between the epoxide and the diol.
Elution Order (Reverse Phase C18): Solvent Front → 11(12)-DHET Methyl Ester (Polar) → 11(12)-EET Methyl Ester (Lipophilic)[1]
Biological Pathway Diagram
The following diagram illustrates the metabolic conversion that necessitates this analytical separation.
Figure 1: The metabolic hydrolysis of 11(12)-EET to 11(12)-DHET mediated by sEH.[1][3][4][7][8][10]
Comparative Analysis: Retention & Properties
The following data consolidates typical chromatographic behaviors observed on standard C18 columns (e.g., Agilent Zorbax or Phenomenex Kinetex).
| Feature | 11(12)-DHET Methyl Ester | 11(12)-EET Methyl Ester |
| Functional Group | Vicinal Diol (-OH, -OH) | Epoxide (-O-) |
| Relative Polarity | High (More Polar) | Low (Less Polar) |
| Elution Order (RP-LC) | Elutes First | Elutes Second |
| Approx.[1][8][10][11] Relative RT* | ~0.6 - 0.7 (relative to EET) | 1.0 (Reference) |
| Mass Shift (Precursor) | +18 Da (vs EET form) | Base Mass |
| Detection (LC-MS/MS) | MRM Transition (Loss of H₂O) | MRM Transition |
*Note: Exact retention times (RT) vary by gradient and column length.[1] However, the DHET methyl ester will consistently elute significantly earlier than the EET methyl ester.
Experimental Protocol: Extraction & Derivatization
Trustworthiness Check: This protocol utilizes TMS-Diazomethane instead of traditional Diazomethane. Traditional Diazomethane is explosive and requires specialized glassware; TMS-Diazomethane is a safer, stable alternative for methyl esterification.
Reagents Required[2][5][12][13]
-
LC-MS Grade Methanol and Water.[4]
-
TMS-Diazomethane (2M in hexanes).[1]
-
Glacial Acetic Acid.
-
Internal Standard: 11(12)-EET-d11 Methyl Ester (Cayman Chemical).[1]
Workflow Diagram
Figure 2: Step-by-step analytical workflow for EET/DHET methyl ester analysis.[1]
Step-by-Step Methodology
-
Extraction:
-
Derivatization (Methylation):
-
Evaporate the organic solvent to dryness under a gentle stream of Nitrogen.
-
Reconstitute residue in 100 µL Methanol.
-
Critical Step: Add 20 µL of TMS-Diazomethane (2M in hexanes).[1]
-
Incubate at Room Temperature for 20 minutes. The solution should turn a slight yellow.
-
Quenching: Add 10 µL of Glacial Acetic Acid to neutralize excess reagent (solution becomes colorless).[1]
-
Evaporate to dryness again and reconstitute in Mobile Phase A/B (50:50).
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient: Start at 40% B. Ramp to 90% B over 10 minutes. Hold for 2 minutes.
-
Result: 11(12)-DHET-Me will elute at approx 50-60% B composition; 11(12)-EET-Me will elute at approx 80-90% B composition.[1]
-
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Poor Resolution | Incomplete methylation | Ensure TMS-diazomethane is fresh; ensure reaction time is sufficient. |
| Peak Tailing | Secondary interactions | Add 10mM Ammonium Acetate to mobile phase to buffer silanol interactions. |
| Signal Suppression | Matrix effects | Use a longer gradient to separate analytes from phospholipid matrix. |
| No EET Peak | Rapid hydrolysis | Ensure samples are kept on ice and treated with sEH inhibitors (e.g., AUDA) during collection.[1] |
References
-
Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology. Link[1]
-
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health. Annual Review of Pharmacology and Toxicology. Link[1]
-
Cayman Chemical. (n.d.).[1][3] (±)11(12)-EET methyl ester Product Information. Cayman Chemical.[1][3] Link
-
Nithipatikom, K., et al. (2001). Liquid chromatographic–mass spectrometric determination of cyclooxygenase and cytochrome P450 metabolites of arachidonic acid. Journal of Chromatography B. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(±)11(12)-EET methyl ester proper disposal procedures
Topic: (±)11(12)-EET methyl ester Proper Disposal Procedures
Executive Safety & Compliance Summary
Compound Identity: (±)11(12)-Epoxyeicosatrienoic acid methyl ester CAS Number: 73799-06-1 (Free acid generic: 87173-81-7) Primary Hazard: Flammability (Due to Ethanol solvent carrier) Secondary Hazard: Bioactivity (Potent vasodilator and signaling molecule)[1][2][3]
Core Directive: While (±)11(12)-EET methyl ester is a valuable bioactive lipid, its disposal is primarily dictated by the organic solvent (typically ethanol) in which it is dissolved.[1][2][3] Under RCRA (Resource Conservation and Recovery Act) guidelines, this material is classified as D001 (Ignitable Waste) .[1][2][3]
Immediate Action Required:
-
Do NOT dispose of down the drain.[3]
-
Do NOT allow release into the environment (marine pollutant potential).[1][3][4]
-
Segregate into "Flammable Organic Solvent" waste streams.
Physical & Chemical Properties Relevant to Disposal[2][3][4]
To ensure proper waste coding, compare your specific lot against these parameters.
| Property | Specification | Disposal Implication |
| Formulation | Solution in Ethanol (typ. >98%) | Class 3 Flammable Liquid |
| Flash Point | 13°C (55°F) (Ethanol) | RCRA Code D001 (Ignitable) |
| Solubility | DMSO, DMF, Ethanol (>50 mg/ml) | Compatible with organic waste streams.[1][2][3] |
| Water Solubility | Low (<1 mg/ml in PBS) | Do NOT attempt aqueous dilution for disposal.[1][3] |
| Stability | Stable at -20°C; Hydrolyzable | Keep cold until disposal to prevent degradation byproducts.[2][3] |
Pre-Disposal Handling & Spill Management
A. Storage Prior to Disposal
-
Vessel: Store in tightly sealed glass vials (amber preferred) with Teflon-lined caps.
-
Labeling: Must be clearly labeled "Hazardous Waste - Flammable."[3]
-
Segregation: Keep away from oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions.[1][2][3]
B. Spill Cleanup Protocol (Small Scale < 50 mL)
-
Evacuate & Ventilate: Remove ignition sources. Open fume hood sashes if spill is inside.[3]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[3]
-
Absorb: Use an inert absorbent pad or vermiculite. Do not use paper towels if open flames are nearby.[1][2][3]
-
Clean: Wipe the area with soap and water after bulk removal.[5]
-
Dispose: Place all contaminated absorbents into a solid hazardous waste container (sealed bag or bucket).
Disposal Decision Tree & Workflow
The following logic gate determines the correct waste stream for your specific experimental state.
Figure 1: Decision matrix for segregating (±)11(12)-EET methyl ester waste based on physical state.
Detailed Disposal Procedures
Scenario A: Liquid Waste (Stock Solutions & Aliquots)
-
Waste Stream: Halogenated or Non-Halogenated Organic Solvents (Site dependent).[1][3]
-
Container: High-density polyethylene (HDPE) or glass carboy.[1][2][3]
-
Procedure:
Scenario B: Solid Waste (Contaminated Sharps & Pipette Tips)
-
Waste Stream: Bio-contaminated Sharps or Hazardous Solids.
-
Container: Rigid, puncture-proof sharps container (Red) or Hazardous Waste Bucket (Yellow/Black).
-
Procedure:
Scenario C: Empty Containers (The "P-List" vs. Empty Rule)
-
Regulatory Context: (±)11(12)-EET is not an "acutely hazardous" (P-listed) waste.[1][2][3] Therefore, containers are considered "RCRA Empty" if:
-
Procedure:
-
Triple Rinse: Rinse the vial 3 times with a small volume of ethanol or methanol.
-
Dispose of Rinsate: Pour the rinse liquid into the Flammable Organic Waste container.
-
Deface: Cross out the label on the vial.
-
Discard: Place the clean vial in the broken glass/lab glass bin.
-
Regulatory & Environmental Compliance
-
US EPA (RCRA):
-
Destruction Method: High-temperature incineration (>1000°C) is the industry standard for destroying bioactive lipids to prevent environmental accumulation.[1][2][3]
-
Drain Disposal: Strictly PROHIBITED . Lipids can form films in plumbing and methyl esters are toxic to aquatic life (LC50 values for fatty acid methyl esters vary, but precautionary principle applies).[1][2][3]
Emergency First Aid (Accidental Exposure)
-
Skin Contact: Wash with soap and water for 15 minutes. The methyl ester is lipophilic and will penetrate skin; solvent facilitates absorption.[3]
-
Eye Contact: Flush with water for 15 minutes.[5] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[3]
References
-
Cayman Chemical. (±)11(12)-EET methyl ester Safety Data Sheet (SDS). Retrieved from [1][2][3]
-
Santa Cruz Biotechnology. (±)11(12)-EET methyl ester Product & Safety Data. Retrieved from [1][2][3]
-
Code of Federal Regulations. 40 CFR § 261.21 - Characteristic of ignitability (D001).[3] Retrieved from [1][2][3]
-
National Institutes of Health (NIH). Waste Disposal of Bioactive Lipids Guidelines.[3] (General Laboratory Safety Standards).
Sources
Personal protective equipment for handling (±)11(12)-EET methyl ester
Executive Summary & Risk Profile
(±)11(12)-EET methyl ester (11(12)-EpETrE methyl ester) is a potent, bioactive metabolite of arachidonic acid. While often categorized under general "Irritant" standards in Safety Data Sheets (SDS) due to limited toxicological testing, its physiological role as a hyperpolarizing factor and vasodilator mandates a Biosafety Level 1 (BSL-1) chemical equivalent approach with heightened skin protection.
The Dual-Hazard Reality:
-
The Carrier (Immediate Hazard): Typically supplied in Ethanol , posing flammability and inhalation risks.
-
The Solute (Systemic Hazard): The methyl ester modification increases lipophilicity compared to the free acid, theoretically enhancing dermal absorption. Once absorbed, intracellular esterases may hydrolyze it to the active free acid, triggering systemic signaling events (vasodilation, angiogenesis).
Personal Protective Equipment (PPE) Matrix
Rationale: Standard latex gloves are insufficient for organic solvents like ethanol and provide poor barriers against lipophilic compounds. Nitrile is the required standard.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Spec: Minimum 5 mil thickness. Why: Nitrile offers excellent splash resistance to ethanol. Double gloving ensures that if the outer glove is compromised by the solvent, the inner glove protects against the lipid. |
| Eye Protection | Chemical Safety Goggles | Spec: ANSI Z87.1 compliant with side shields. Why: Prevents splash entry. Contact lenses should not be worn when handling organic solvents to prevent chemical trapping. |
| Respiratory | Fume Hood (Certified) | Spec: Face velocity 80–100 fpm. Why: Prevents inhalation of ethanol vapors and potential aerosols during nitrogen purging or evaporation. |
| Body Defense | Lab Coat (Cotton/Flame Resistant) | Spec: Snap-front, long sleeves. Why: Synthetic fibers can melt to skin in a flash fire (ethanol risk). Cotton is preferred. |
Operational Protocol: Safe Handling & Aliquoting
Expert Insight: The primary cause of degradation for EETs is oxidation and hydrolysis. The primary cause of user exposure is "micro-splashes" during manual aliquoting. This protocol minimizes both.[1][2]
Step-by-Step Workflow
-
Preparation:
-
Calculate required aliquots before removing the vial from -20°C/-80°C storage.
-
Pre-label amber glass vials (EETs are light-sensitive).
-
Ensure the Nitrogen gas stream is ready in the fume hood.
-
-
Thawing:
-
Thaw the stock solution on wet ice. Do not use a water bath, as heat accelerates ester hydrolysis and solvent expansion can pressurize the vial.
-
-
Solvent Exchange (If required):
-
If the experiment requires a non-ethanol buffer (e.g., PBS), do not add aqueous buffer directly to the stock vial. This causes precipitation.
-
Evaporate the ethanol under a gentle stream of nitrogen.[3]
-
Immediately reconstitute in DMSO or DMF (solubility ~50 mg/ml) before diluting into aqueous buffers.
-
-
Aliquoting (The "One-Way" Rule):
-
Never return unused lipid to the original stock vial.
-
Dispense single-use aliquots into amber vials.
-
Purge the headspace of each vial with nitrogen gas before capping to prevent oxidation.
-
Visual Workflow: Safe Aliquoting & Storage
Figure 1: Decision logic for handling and aliquoting (±)11(12)-EET methyl ester to maintain stability and safety.
Emergency & Disposal Procedures
Exposure Response
-
Skin Contact: Immediately wash with soap and copious amounts of water.[4] Ethanol aids the spreading of the lipid; thorough washing is critical to remove the lipophilic residue.
-
Eye Contact: Flush with water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Disposal (Environmental Stewardship)
-
Do NOT flush: Bioactive lipids and organic solvents must never enter the water table.
-
Segregation: Dispose of as Flammable Organic Waste .
-
Sharps/Vials: Empty vials should be uncapped (to allow solvent evaporation in the hood if permitted by local regulation) and disposed of in glass waste or sharps containers.
References
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
PubChem. 11,12-Epoxyeicosatrienoic acid (Compound Summary). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
